Cardiogenol C hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2.ClH/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAHYSZVJLHCNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671225-39-1 | |
| Record name | Cardiogenol C hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling Cardiogenol C Hydrochloride: A Technical Guide to its Chemical Properties, Structure, and Cardiomyogenic Potential
For Researchers, Scientists, and Drug Development Professionals
Cardiogenol C hydrochloride is a synthetic, cell-permeable diaminopyrimidine compound that has garnered significant interest within the scientific community for its remarkable ability to induce the differentiation of embryonic stem cells (ESCs) into cardiomyocytes.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, with a focus on its mechanism of action and the experimental protocols utilized to elucidate its function.
Core Chemical and Physical Properties
This compound is a crystalline solid with well-defined chemical and physical characteristics crucial for its application in research and drug development.[3] Its stability and solubility are key parameters for experimental design.
| Property | Value | Reference(s) |
| Formal Name | 2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]-ethanol hydrochloride | [3] |
| CAS Number | 671225-39-1 (hydrochloride salt), 1049741-55-0 (hydrochloride salt) | [1][3] |
| Molecular Formula | C₁₃H₁₆N₄O₂ • HCl | [3] |
| Formula Weight | 296.8 g/mol | [3] |
| Purity | ≥97% | [2][3] |
| Appearance | Crystalline solid | [2][3] |
| Solubility | DMF: 25 mg/mL, DMSO: 20 mg/mL, Ethanol: 1 mg/mL, PBS (pH 7.2): 10 mg/mL, Water: 100 mM | [1][3] |
| Storage Conditions | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [3] |
| SMILES | COC1=CC=C(NC2=NC(NCCO)=CC=N2)C=C1.Cl | [3] |
| InChI | InChI=1S/C13H16N4O2.ClH/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H | [3] |
Structural Elucidation
The chemical structure of this compound features a diaminopyrimidine core, which is essential for its biological activity. The structure consists of a 4-methoxyphenylamino group at the 2-position and a 2-hydroxyethylamino group at the 4-position of the pyrimidine ring.
Mechanism of Action: Modulation of the Wnt Signaling Pathway
This compound exerts its cardiomyogenic effects by modulating the canonical Wnt/β-catenin signaling pathway.[3] This pathway is known to play a dual role in cardiac development; its activation is necessary for the initial specification of mesoderm, but it must be subsequently inhibited for the differentiation of cardiac progenitor cells into mature cardiomyocytes.[4] Cardiogenol C acts as an inhibitor of the Wnt/β-catenin pathway, thereby promoting the commitment of stem cells to the cardiac lineage.[3]
The proposed mechanism involves the inhibition of β-catenin/Tcf-mediated transcription. In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates target gene expression. By inhibiting this process, Cardiogenol C facilitates the expression of key cardiac transcription factors.
Biological Activity and Efficacy
This compound is a potent inducer of cardiomyogenesis with an effective concentration (EC₅₀) of approximately 0.1 µM (100 nM) in mouse embryonic stem cells.[1][3][5][6] Treatment of ESCs with 0.25 µM Cardiogenol C results in about 90% of the cells expressing key cardiac muscle-specific transcription factors, including GATA-4, MEF2, and Nkx2.5.[3] This induction of cardiac markers leads to the development of spontaneously beating cardiomyocytes.[1]
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the cardiomyogenic effects of this compound.
Cardiomyocyte Differentiation from Embryonic Stem Cells
This protocol describes the general workflow for inducing cardiomyocyte differentiation from mouse ESCs using Cardiogenol C.
Methodology:
-
ESC Culture: Mouse ESCs are maintained on gelatin-coated tissue culture plates in a standard ESC medium containing leukemia inhibitory factor (LIF).
-
Embryoid Body (EB) Formation: To initiate differentiation, ESCs are dissociated into a single-cell suspension and cultured in hanging drops or in suspension in a non-adherent petri dish to form EBs.
-
Cardiogenol C Treatment: After 2-4 days of EB formation, this compound is added to the differentiation medium at a final concentration ranging from 0.1 to 1 µM.
-
EB Plating and Observation: After 2-3 days of treatment, the EBs are plated onto gelatin-coated plates. The cultures are monitored daily for the appearance of spontaneously contracting areas.
-
Analysis: Differentiated cells are analyzed for the expression of cardiac-specific markers such as myosin heavy chain, GATA-4, MEF2, and Nkx2.5 using immunocytochemistry and quantitative real-time PCR (qRT-PCR).
Luciferase Reporter Gene Assay
This assay is used to quantify the effect of Cardiogenol C on the transcriptional activity of specific cardiac gene promoters. A dual-luciferase system is often employed for normalization.[7][8]
Methodology:
-
Vector Construction: A luciferase reporter vector is constructed by cloning the promoter region of a cardiac-specific gene (e.g., atrial natriuretic factor - ANF) upstream of the firefly luciferase gene. A second vector containing the Renilla luciferase gene under the control of a constitutive promoter is used as an internal control.
-
Transfection: P19 cells or another suitable cell line are co-transfected with the firefly luciferase reporter vector and the Renilla luciferase control vector using a standard transfection reagent.[9]
-
Treatment: After transfection, cells are treated with this compound (e.g., 1 µM) for a specified period (e.g., 7 days).
-
Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer.
-
Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysate are measured sequentially using a luminometer according to the dual-luciferase assay system protocol.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Patch-Clamp Electrophysiology
This technique is used to measure the electrophysiological properties of the differentiated cardiomyocytes, such as the presence of cardiac-like sodium currents.[10][11]
Methodology:
-
Cell Preparation: Cardiomyocytes differentiated using Cardiogenol C are identified (often by their spontaneous beating) and selected for recording.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and a micromanipulator. The recording chamber is perfused with an external solution, and the patch pipette is filled with an internal solution.
-
Seal Formation: A high-resistance seal (GΩ seal) is formed between the tip of the glass micropipette and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the cell's interior.
-
Data Acquisition: Voltage-gated sodium currents are elicited by applying a series of depolarizing voltage steps from a holding potential. The resulting currents are recorded and analyzed.
-
Pharmacological Validation: The identity of the sodium currents can be confirmed by their sensitivity to specific blockers like tetrodotoxin (TTX).
Conclusion
This compound is a valuable chemical tool for studying cardiac differentiation and development. Its well-defined chemical properties and potent, specific biological activity make it a cornerstone for research aimed at generating cardiomyocytes from pluripotent stem cells. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the mechanisms of cardiomyogenesis and explore the therapeutic potential of small molecule-induced cardiac regeneration. Further studies to fully elucidate the downstream targets of the Wnt signaling modulation by Cardiogenol C will undoubtedly provide deeper insights into the intricate process of heart development.
References
- 1. Small molecules that induce cardiomyogenesis in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of Wnt Signaling in Cardiovascular Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 8. static.fishersci.eu [static.fishersci.eu]
- 9. allencell.org [allencell.org]
- 10. Patch Clamp Protocol [labome.com]
- 11. docs.axolbio.com [docs.axolbio.com]
Cardiogenol C Hydrochloride: An In-depth Technical Guide to its Core Mechanism in Inducing Cardiac Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiogenol C hydrochloride, a small diaminopyrimidine molecule, has emerged as a potent inducer of cardiac differentiation in various stem and progenitor cell types. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, focusing on the core signaling pathways and molecular events that drive the commitment of progenitor cells to a cardiac lineage. Summarized quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways are presented to facilitate further research and development in the field of cardiac regeneration.
Introduction
The limited regenerative capacity of the adult mammalian heart has spurred the search for novel therapeutic strategies to replace lost or damaged cardiomyocytes following cardiac injury. Small molecules that can direct the differentiation of stem and progenitor cells into functional cardiomyocytes offer a promising avenue for cardiac repair. This compound has been identified as one such molecule, capable of inducing cardiac-specific gene expression and functional properties in a range of cell types, including embryonic stem cells, lineage-committed progenitor cells, and adult stem cells. This guide delves into the molecular mechanisms underpinning the cardiogenic activity of this compound.
Effects of this compound on Cardiac Differentiation
This compound has been demonstrated to promote cardiac differentiation across multiple cell lineages. Its effects are characterized by the upregulation of key cardiac markers and the development of functional cardiomyocyte properties.
Upregulation of Cardiac-Specific Markers
Treatment with this compound leads to a significant increase in the expression of early and late-stage cardiac markers. These include:
-
Early Cardiac Transcription Factors: GATA4, Nkx2.5, and Tbx5 are crucial for the specification of the cardiac lineage. Studies have shown that Cardiogenol C induces the expression of these transcription factors in various cell types, including mouse hair bulge progenitor cells (HBPCs)[1].
-
Structural Cardiac Proteins: The expression of proteins essential for the contractile apparatus of cardiomyocytes, such as cardiac-specific troponin I and sarcomeric myosin heavy chain, is also upregulated upon treatment with Cardiogenol C[1].
-
Hormonal Markers: Atrial Natriuretic Factor (ANF), a hormone predominantly produced by cardiomyocytes, is another marker whose expression is significantly increased by Cardiogenol C treatment in P19 embryonic carcinoma cells and C2C12 myoblasts[2].
Induction of Functional Cardiomyocyte Properties
Beyond the induction of cardiac-specific gene expression, this compound also promotes the development of functional characteristics of cardiomyocytes:
-
Spontaneous Contractions: In cardiovascular progenitor cell-derived cardiac bodies, Cardiogenol C treatment leads to the emergence of spontaneously beating clusters of cells, a hallmark of functional cardiomyocytes[3].
-
Cardiac-like Ion Channels: Treatment of C2C12 skeletal myoblasts with Cardiogenol C induces the expression of cardiac-like sodium currents, suggesting a shift towards a cardiomyocyte-like electrophysiological profile[3].
Core Mechanism of Action: A Multi-faceted Approach
The cardiogenic effects of this compound are believed to be mediated through a combination of signaling pathway modulation and epigenetic regulation. The primary proposed mechanism involves the activation of the Wnt signaling pathway, coupled with changes in chromatin remodeling.
Activation of the Wnt Signaling Pathway
The Wnt signaling pathway plays a pivotal and biphasic role in cardiac development, initially promoting mesoderm formation and later requiring inhibition for cardiomyocyte specification. Cardiogenol C is proposed to activate the canonical Wnt signaling pathway at a specific temporal window to drive cardiac differentiation.
A key study using comparative proteomics on mouse HBPCs treated with Cardiogenol C identified the suppression of Kremen1 , a transmembrane negative regulator of the Wnt pathway, as a potential mechanism of action[1]. Kremen1, in conjunction with Dickkopf1 (Dkk1), facilitates the internalization and degradation of the LRP5/6 co-receptor, thereby inhibiting Wnt signaling. By suppressing Kremen1, Cardiogenol C may prevent this inhibition, leading to the stabilization of β-catenin and the activation of Wnt target genes involved in early cardiogenesis.
Chromatin Remodeling
Epigenetic modifications are critical for orchestrating the gene expression programs that define cell fate. The same proteomics study that implicated the Wnt pathway also revealed that Cardiogenol C upregulates the expression of two key chromatin remodeling proteins: SIK1 (Salt-inducible kinase 1) and Smarce1 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily e, member 1) [1].
-
SIK1: While its precise role in cardiac differentiation is still being elucidated, SIK1 is known to be involved in various cellular processes, and its upregulation by Cardiogenol C suggests a role in modulating the transcriptional landscape to favor a cardiogenic fate.
-
Smarce1: As a component of the SWI/SNF chromatin remodeling complex, Smarce1 plays a direct role in altering chromatin structure to regulate gene accessibility. Its upregulation likely contributes to the activation of cardiac-specific genes by making their promoters and enhancers accessible to transcription factors.
The interplay between Wnt signaling activation and chromatin remodeling is likely a crucial aspect of Cardiogenol C's mechanism, where the initial signaling events lead to epigenetic changes that solidify the cardiac phenotype.
References
- 1. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule cardiogenol C upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Cardiogenol C Hydrochloride on Key Cardiac Transcription Factors: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the effects of Cardiogenol C hydrochloride (CgC), a diaminopyrimidine compound, on the core cardiac transcription factors GATA-4, MEF2, and Nkx2.5. This document is intended for researchers, scientists, and professionals in the field of drug development and cardiac regeneration.
Cardiogenol C has been identified as a potent inducer of cardiomyogenesis in various stem and progenitor cell lines. Its mechanism of action involves the upregulation of a cascade of transcription factors essential for heart development. This guide summarizes the quantitative effects of CgC on GATA-4, MEF2, and Nkx2.5, provides detailed experimental protocols for assessing these effects, and visualizes the proposed signaling pathways and experimental workflows.
Quantitative Effects of Cardiogenol C on Cardiac Transcription Factor Expression
This compound has been demonstrated to effectively induce the expression of key cardiac transcription factors in a dose-dependent manner. The following tables summarize the quantitative data from studies on various cell lines.
Table 1: Effect of Cardiogenol C on Transcription Factor Expression in Embryonic Stem Cells
| Cell Line | Cardiogenol C Concentration | Treatment Duration | Percentage of Cells Expressing GATA-4, MEF2, and Nkx2.5 | Reference |
| Mouse Embryonic Stem Cells (R1) | 0.25 µM | Not Specified | ~90% | [1] |
Table 2: Effect of Cardiogenol C on Nkx2.5 and Atrial Natriuretic Factor (ANF) Promoter Activity in C2C12 Myoblasts
| Cardiogenol C Concentration | Treatment Duration | Nkx2.5 Promoter Activity (Fold Change vs. Control) | ANF Promoter Activity (Fold Change vs. Control) | Reference |
| 0.1 µM | 7 days | ~1.5 | ~1.5 | [2] |
| 1 µM | 7 days | ~2.0 | ~2.5 | [2] |
| 10 µM | 7 days | ~2.5 | ~3.0 | [2] |
Note: ANF is a downstream target of cardiac transcription factors and is a commonly used marker for cardiac differentiation.
Table 3: Qualitative Expression of GATA-4 and Nkx2.5 in Mouse Hair Bulge Progenitor Cells
| Treatment | GATA-4 Expression (Immunofluorescence) | Nkx2.5 Expression (Immunofluorescence) | Nkx2.5 and GATA4 mRNA Expression (Semi-quantitative RT-PCR) | Reference |
| Control | Negative | Negative | Baseline | [1] |
| Cardiogenol C | Positive | Positive | Increased | [1] |
Proposed Signaling Pathway of Cardiogenol C in Cardiomyogenesis
Cardiogenol C is proposed to initiate cardiac differentiation through the activation of the Wnt signaling pathway. This is achieved by the suppression of Kremen1, a transmembrane receptor that antagonizes Wnt signaling. The activation of the Wnt pathway, in conjunction with the upregulation of chromatin remodeling proteins, is believed to lead to the expression of the master cardiac transcription factors.
Caption: Proposed mechanism of Cardiogenol C-induced cardiomyogenesis.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of Cardiogenol C on GATA-4, MEF2, and Nkx2.5 expression.
Cell Culture and Cardiomyocyte Differentiation
This protocol is adapted for P19 embryonic carcinoma cells, a common model for studying cardiomyocyte differentiation.
References
Cardiogenol C hydrochloride as a diaminopyrimidine compound for cardiomyogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cardiogenol C, a diaminopyrimidine compound, has emerged as a significant small molecule inducer of cardiomyogenesis. This technical guide provides a comprehensive overview of Cardiogenol C hydrochloride, focusing on its role in promoting the differentiation of various stem and progenitor cells into cardiomyocytes. We present a compilation of quantitative data on its efficacy, detailed experimental protocols for its application, and an exploration of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of cardiac regeneration and drug development, facilitating further investigation and application of Cardiogenol C in cardiac repair strategies.
Introduction
The limited regenerative capacity of the adult human heart following injury necessitates the exploration of novel therapeutic strategies to replace lost cardiomyocytes. Small molecules that can direct the differentiation of stem and progenitor cells into a cardiac lineage offer a promising avenue for cardiac regeneration. Cardiogenol C, a diaminopyrimidine derivative, has been identified as a potent inducer of cardiomyogenesis in various cell types, including embryonic stem cells and lineage-committed progenitors.[1][2][3] This guide delves into the technical aspects of utilizing this compound as a tool for in vitro cardiomyogenesis.
Chemical and Physical Properties
This compound is the salt form of Cardiogenol C, enhancing its solubility and stability for experimental use.
-
Systematic Name: 2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]-ethanol hydrochloride
-
Molecular Formula: C₁₃H₁₆N₄O₂ · HCl
-
Molecular Weight: 296.8 g/mol
-
CAS Number: 671225-39-1
Quantitative Data on Cardiomyogenic Efficacy
The cardiogenic potential of Cardiogenol C has been quantified across different cell lines and marker expression assays. The following tables summarize the key findings.
Table 1: Efficacy of Cardiogenol C in Embryonic Stem Cells
| Cell Line | Concentration | Treatment Duration | Outcome | Reference |
| Mouse Embryonic Stem Cells (R1) | 0.1 µM (EC₅₀) | Not specified | Induction of MHC-positive cardiomyocytes | [1] |
| Mouse Embryonic Stem Cells (R1) | 0.25 µM | 3 days | >90% of cells express GATA-4, MEF2, and Nkx2.5; >50% are MHC-positive | [1][2] |
| P19 Embryonic Carcinoma Cells | 1 µM | 7 days | Significant increase in ANF expression | [2] |
Table 2: Efficacy of Cardiogenol C in Lineage-Committed Progenitor Cells
| Cell Line | Concentration | Treatment Duration | Outcome | Reference |
| C2C12 Skeletal Myoblasts | 1 µM | 7 days | Significant increase in ANF and Nkx2.5 expression | [2] |
| C2C12 Skeletal Myoblasts | 0.01 - 100 µM | 7 days | Dose-dependent increase in ANF and Nkx2.5 expression (maximal at 100 µM) | [2] |
| A5 Cardiovascular Progenitor Cells | Not specified | Up to 35 days | Promoted the development of spontaneously beating cardiomyocytes in cardiac bodies | [2] |
Table 3: Cell Viability in the Presence of Cardiogenol C
| Cell Line | Concentration Range | Treatment Duration | Assay | Outcome | Reference |
| C2C12 Skeletal Myoblasts | 0.01 - 100 µM | 7 days | MTT Assay | No significant cytotoxic effects observed | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for inducing cardiomyogenesis using Cardiogenol C in commonly studied cell lines.
Cardiomyogenic Differentiation of P19 Embryonic Carcinoma Cells
This protocol is adapted from studies demonstrating the induction of cardiac markers in P19 cells.[2]
-
Cell Culture: Culture P19 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 50 U/mL penicillin, and 50 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Transfection for Reporter Assays (Optional): For quantitative analysis of cardiac gene expression, transiently transfect P19 cells with a luciferase reporter plasmid containing a cardiac-specific promoter (e.g., ANF promoter) and a Renilla luciferase control vector for normalization.
-
Induction of Differentiation:
-
One day after transfection (if applicable), induce differentiation by adding this compound to the culture medium at a final concentration of 1 µM.
-
A vehicle control (e.g., DMSO or water, depending on the solvent for Cardiogenol C) should be run in parallel.
-
-
Treatment Duration: Culture the cells in the presence of Cardiogenol C for 7 days, changing the medium with freshly added compound every 2 days.
-
Analysis: After 7 days, harvest the cells for analysis, such as a dual-luciferase reporter assay to measure the expression of cardiac markers.
Cardiomyogenic Differentiation of C2C12 Skeletal Myoblasts
This protocol outlines the differentiation of lineage-committed myoblasts towards a cardiac phenotype.[2]
-
Cell Seeding: Seed C2C12 myoblasts in a growth medium (DMEM with 20% FBS and antibiotics) at a density that allows them to reach approximately 50-70% confluency before the formation of myotubes.
-
Induction of Differentiation:
-
To initiate differentiation, replace the growth medium with a differentiation medium (DMEM with 2% horse serum and antibiotics).
-
Add this compound to the differentiation medium at the desired concentration (e.g., 1 µM for significant marker induction, or a range from 0.01 to 100 µM for dose-response studies).
-
-
Treatment and Culture: Maintain the cells in the differentiation medium with Cardiogenol C for 7 days.
-
Analysis:
-
Gene Expression: Perform luciferase reporter assays (if transfected) or quantitative PCR to measure the expression of cardiac markers like ANF and Nkx2.5.
-
Cell Viability: Conduct an MTT assay to assess the cytotoxicity of the compound at various concentrations.
-
Formation of Beating Cardiac Bodies from A5 Cardiovascular Progenitor Cells
This protocol describes the use of Cardiogenol C to promote the formation of functional cardiomyocyte clusters.[2]
-
Cell Culture: Maintain A5 cardiovascular progenitor cells on mitotically inactivated SNL76/7 fibroblasts.
-
Cardiac Body Formation:
-
Remove fibroblasts by adsorption.
-
Induce differentiation by aggregating the A5 cells to form cardiac bodies (CBs).
-
Add Cardiogenol C to the culture medium during the aggregation and subsequent culture of the CBs.
-
-
Long-term Culture and Observation: Monitor the cardiac bodies under a light microscope for up to 35 days.
-
Functional Analysis: Quantify the percentage of CBs containing beating cardiomyocytes and the number of beating clusters per CB.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms by which Cardiogenol C induces cardiomyogenesis are still under investigation. However, evidence points towards the modulation of key developmental signaling pathways.
Inhibition of the Wnt/β-catenin Pathway
Studies on structurally related compounds, termed "Cardionogens," have demonstrated that they promote cardiomyocyte generation by inhibiting the canonical Wnt/β-catenin signaling pathway.[1] This pathway is known to have a biphasic role in cardiac development, where its initial activation is required for mesoderm induction, followed by its inhibition to allow for cardiac progenitor specification and differentiation. It is highly plausible that Cardiogenol C shares this mechanism of action, antagonizing Wnt/β-catenin signaling to drive cells towards a cardiac fate.
Caption: Proposed mechanism of Cardiogenol C via inhibition of the Wnt/β-catenin signaling pathway.
Chromatin Remodeling
In a study involving mouse hair bulge progenitor cells, the cardiomyogenic activity of Cardiogenol C was associated with altered expression of several key chromatin remodeling proteins. While the specific proteins and the exact mechanism were not detailed, this suggests that Cardiogenol C may also influence the epigenetic landscape of progenitor cells, making the chromatin more accessible for the binding of cardiac-specific transcription factors and the activation of the cardiomyogenic gene program. Further research is required to elucidate the direct targets of Cardiogenol C within the chromatin remodeling machinery.
References
- 1. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Cardiogenic Potential of Cardiogenol C: An In-depth Technical Guide to Early Cardiac Marker Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the induction of early cardiac marker expression by Cardiogenol C hydrochloride, a diaminopyrimidine compound. The document summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways and workflows. This information is intended to serve as a valuable resource for researchers in the fields of cardiac regeneration, stem cell biology, and cardiovascular drug discovery.
Core Findings: Enhanced Expression of Early Cardiac Markers
Cardiogenol C (CgC) has been demonstrated to upregulate the expression of critical early cardiac transcription factors and markers in various cell lines.[1][2][3][4] Notably, treatment with Cardiogenol C has been shown to induce the expression of GATA4, Nkx2.5, and Tbx5, which are among the earliest specific markers for pre-cardiomyogenic cells.[3][4] Furthermore, in prolonged cultures, cells treated with Cardiogenol C express cardiac-specific proteins such as troponin I and sarcomeric myosin heavy chain.[3][4] In embryonic stem cells, approximately 90% of cells treated with 0.25 µM Cardiogenol C express the cardiac muscle cell-specific transcription factors GATA-4, MEF2, and Nkx2.5.[5]
Quantitative Analysis of Cardiac Marker Expression
The following table summarizes the quantitative data on the upregulation of key cardiac markers following treatment with this compound across different cell types and experimental conditions.
| Cell Type | Marker | Treatment Concentration | Treatment Duration | Fold Increase (vs. Control) | Assay Type | Reference |
| P19 Embryonic Carcinoma Cells | Atrial Natriuretic Factor (ANF) | 1 µM | 7 days | ~2.2 | Luciferase Reporter Assay | [1] |
| C2C12 Skeletal Myoblasts | Atrial Natriuretic Factor (ANF) | 1 µM | 7 days | ~2.5 | Luciferase Reporter Assay | [1] |
| C2C12 Skeletal Myoblasts | Nkx2.5 | 1 µM | 7 days | ~1.8 | Luciferase Reporter Assay | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilized to assess the cardiogenic effects of Cardiogenol C.
Cell Culture and Cardiomyogenic Differentiation
-
Cell Lines:
-
P19 Embryonic Carcinoma Cells: Maintained in a-MEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
C2C12 Skeletal Myoblasts: Cultured in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Mouse Hair Bulge Progenitor Cells (HBPCs): Isolated and purified, expressing CD34 and K15 surface markers.[3][4]
-
-
Differentiation Induction:
-
Cells are seeded at an appropriate density in their respective growth media.
-
For differentiation experiments, the growth medium is replaced with a differentiation medium, which is typically a low-serum medium.
-
This compound is dissolved in a suitable solvent (e.g., DMSO or water) and added to the differentiation medium at the desired final concentration (e.g., 1 µM).[1]
-
Control cells are treated with the vehicle alone.
-
The cells are incubated for a specified period (e.g., 7 days), with the medium and treatment being refreshed as required.[1]
-
Luciferase Reporter Gene Assay for Cardiac Marker Promoter Activity
This assay is employed to quantify the transcriptional activity of cardiac-specific gene promoters in response to Cardiogenol C treatment.
-
Plasmids:
-
A firefly luciferase reporter plasmid containing the promoter region of a cardiac marker gene (e.g., Atrial Natriuretic Factor [ANF] or Nkx2.5).
-
A Renilla luciferase plasmid to serve as an internal control for transfection efficiency.
-
-
Transfection:
-
Cells are seeded in multi-well plates.
-
One day prior to treatment, cells are co-transfected with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine).[1]
-
-
Treatment and Lysis:
-
Following transfection, the medium is replaced with differentiation medium containing either Cardiogenol C or vehicle control.
-
Cells are incubated for the desired duration (e.g., 7 days).[1]
-
After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The fold change in promoter activity is calculated by comparing the normalized luciferase activity of the Cardiogenol C-treated cells to that of the control cells.
-
Signaling Pathways and Experimental Visualization
Proposed Signaling Pathway for Cardiogenol C-Induced Cardiomyogenesis
Cardiogenol C is proposed to exert its cardiogenic effects at least in part through the activation of the Wnt signaling pathway.[3][4] This is thought to occur via the suppression of Kremen1, a negative regulator of the Wnt pathway.[3][4] The activation of Wnt signaling, in conjunction with the upregulation of chromatin remodeling proteins such as SIK1 and Smarce1, is believed to initiate the cascade of cardiac differentiation.[3][4]
Caption: Proposed signaling pathway of Cardiogenol C in cardiac differentiation.
Experimental Workflow for Assessing Cardiogenic Potential
The following diagram illustrates a typical experimental workflow to evaluate the effects of Cardiogenol C on the expression of early cardiac markers.
Caption: Experimental workflow for analyzing Cardiogenol C-induced cardiac marker expression.
References
- 1. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule cardiogenol C upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Preliminary Studies on Cardiogenol C Hydrochloride for Heart Muscle Regeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
**Executive Summary
Cardiogenol C, a diaminopyrimidine compound, has emerged as a promising small molecule for inducing cardiomyogenesis in various progenitor cell lines. Preliminary in vitro studies have demonstrated its potential to upregulate key cardiac markers and induce functional properties characteristic of cardiomyocytes. This technical guide provides a comprehensive overview of the existing preclinical data on Cardiogenol C hydrochloride, with a focus on its mechanism of action, experimental protocols, and quantitative outcomes. While the current body of evidence is limited to cellular models, the findings suggest that Cardiogenol C could be a valuable tool for developing cell-based therapies for heart muscle regeneration. Further in vivo studies are warranted to validate these initial findings and explore the therapeutic potential of Cardiogenol C in animal models of myocardial infarction.
**1. Introduction
The limited regenerative capacity of the adult human heart after an injury, such as a myocardial infarction, poses a significant challenge in cardiovascular medicine. Cell-based therapies, which involve the transplantation of stem or progenitor cells to replenish lost cardiomyocytes, represent a promising therapeutic avenue. However, the success of these therapies is often hampered by poor survival and limited differentiation of the transplanted cells into functional heart muscle cells.[1] Small molecules that can direct the differentiation of progenitor cells towards a cardiomyogenic lineage offer a potential solution to enhance the efficacy of these regenerative strategies.
This compound is one such small molecule that has been identified for its ability to induce cardiomyogenesis in embryonic stem cells.[2] This guide summarizes the preliminary research on Cardiogenol C, presenting the key findings in a structured format to aid researchers and drug development professionals in evaluating its potential.
In Vitro Efficacy of this compound
The cardiomyogenic effects of Cardiogenol C have been evaluated in several lineage-committed progenitor cell lines. The key findings from these studies are summarized below.
Upregulation of Cardiac Markers
Treatment with Cardiogenol C has been shown to significantly increase the expression of crucial cardiac-specific transcription factors and proteins.
| Cell Line | Treatment | Key Cardiac Markers Upregulated | Fold Increase (vs. Control) | Reference |
| P19 Mouse Embryonic Carcinoma Cells | 1 µM Cardiogenol C for 7 days | Atrial Natriuretic Factor (ANF) | ~1.5-fold | [1] |
| C2C12 Mouse Myoblasts | 1 µM Cardiogenol C for 7 days | Atrial Natriuretic Factor (ANF) | ~2.0-fold | [1] |
| C2C12 Mouse Myoblasts | 1 µM Cardiogenol C for 7 days | Nkx2.5 | ~2.5-fold | [1] |
| Mouse Embryonic Stem Cells | 0.25 µM Cardiogenol C | GATA-4, MEF2, Nkx2.5 | ~90% of cells expressed markers | [2] |
Induction of Functional Cardiomyocyte Properties
Beyond inducing the expression of cardiac markers, Cardiogenol C has been observed to promote the development of functional characteristics typical of cardiomyocytes.
| Cell Line | Treatment | Observed Functional Property | Quantitative Data | Reference |
| C2C12 Mouse Myoblasts | 1 µM Cardiogenol C for 7 days | Induction of cardiac-like sodium currents | - | [1] |
| A5 Murine Cardiovascular Progenitor Cells | Cardiogenol C | Promotion of spontaneous contractions in cardiac bodies | - | [1] |
| Mouse Embryonic Stem Cells | 0.25 µM Cardiogenol C | Spontaneous beating behavior | Observed in differentiated cardiomyocytes | [2] |
Proposed Mechanism of Action: Wnt Signaling Pathway
The precise molecular mechanism by which Cardiogenol C induces cardiomyogenesis is not fully elucidated. However, existing research on cardiac development and regeneration points towards the involvement of the Wnt signaling pathway. The canonical Wnt/β-catenin pathway is a key regulator of cardiomyocyte differentiation and proliferation. It is hypothesized that Cardiogenol C may activate this pathway, leading to the nuclear translocation of β-catenin and the subsequent activation of cardiac-specific gene expression.
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used in the preliminary studies of Cardiogenol C.
Cell Culture and Differentiation
-
Cell Lines:
-
P19 Mouse Embryonic Carcinoma Cells
-
C2C12 Mouse Myoblasts
-
A5 Murine Cardiovascular Progenitor Cells
-
-
Culture Conditions: Cells are cultured in appropriate growth medium at 37°C in a 5% CO2 incubator.
-
Differentiation Induction: To induce differentiation, the growth medium is replaced with a differentiation medium supplemented with this compound (typically 1 µM). Control cells receive the differentiation medium without Cardiogenol C.
-
Treatment Duration: Cells are typically treated for 7 days to observe significant changes in gene expression and cell morphology.
Luciferase Reporter Gene Assay for Cardiac Marker Expression
This assay is used to quantify the activity of cardiac-specific promoters.
-
Principle: Cells are transfected with a plasmid containing a cardiac-specific promoter (e.g., ANF or Nkx2.5 promoter) driving the expression of the luciferase reporter gene.
-
Procedure:
-
Cells are seeded in multi-well plates.
-
Transfection with the reporter plasmid is performed.
-
Cells are treated with Cardiogenol C or vehicle control.
-
After the treatment period, cells are lysed, and luciferase activity is measured using a luminometer.
-
-
Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration to account for variations in transfection efficiency and cell number.
Electrophysiological Analysis of Sodium Currents
Patch-clamp electrophysiology is employed to measure the voltage-gated sodium currents in treated cells to assess their functional similarity to cardiomyocytes.
-
Technique: Whole-cell patch-clamp recordings are performed on individual cells.
-
Protocol:
-
A glass micropipette filled with an intracellular solution is sealed onto the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
Voltage steps are applied to the cell, and the resulting ionic currents across the membrane are recorded.
-
-
Analysis: The characteristics of the sodium currents, such as activation and inactivation kinetics, are analyzed and compared between control and Cardiogenol C-treated cells.
Assessment of Spontaneous Contractions
For cardiovascular progenitor cells, the formation and contractile activity of cardiac bodies are monitored.
-
Method: A5 progenitor cells are aggregated to form cardiac bodies.
-
Observation: The development of spontaneous, rhythmic contractions within these 3D structures is observed over time using microscopy.
-
Quantification: The percentage of contracting cardiac bodies and the beating frequency can be quantified.
Safety and Toxicity
Preliminary toxicity assessment of Cardiogenol C has been conducted in vitro.
| Assay | Cell Line | Concentration Range | Result | Reference |
| MTT Assay | C2C12 Mouse Myoblasts | Up to 10 µM | No significant cytotoxic effects observed after 7 days of treatment. | [1] |
Current Limitations and Future Directions
The preliminary data on this compound are encouraging, demonstrating its ability to promote a cardiomyogenic phenotype in progenitor cells in vitro. However, several critical limitations need to be addressed before its therapeutic potential can be fully realized:
-
Lack of In Vivo Data: To date, there are no published studies on the efficacy and safety of Cardiogenol C in animal models of myocardial infarction. Such studies are essential to evaluate its ability to promote heart muscle regeneration in a living organism.
-
Mechanism of Action: While the Wnt pathway is a plausible target, the precise molecular interactions of Cardiogenol C remain to be elucidated. Further mechanistic studies are needed to identify its direct binding partners and downstream signaling effects.
-
Pharmacokinetics and Pharmacodynamics: The absorption, distribution, metabolism, and excretion (ADME) properties of Cardiogenol C are unknown. These pharmacokinetic and pharmacodynamic studies are crucial for determining appropriate dosing and delivery strategies for potential therapeutic applications.
-
Long-term Safety: The long-term effects of Cardiogenol C treatment on cell fate and function have not been investigated.
Future research should focus on addressing these knowledge gaps. Preclinical studies in rodent and larger animal models of myocardial infarction are a critical next step. These studies should assess the ability of Cardiogenol C, either alone or in combination with cell transplantation, to improve cardiac function, reduce scar size, and promote neovascularization.
Conclusion
This compound represents a promising small molecule for the directed differentiation of progenitor cells into cardiomyocyte-like cells. The existing in vitro evidence demonstrates its capacity to upregulate cardiac gene expression and induce functional properties of heart muscle cells. While the absence of in vivo and clinical data currently limits its translational potential, the preliminary findings provide a strong rationale for further investigation. Continued research into its mechanism of action and preclinical efficacy will be instrumental in determining the future role of Cardiogenol C in the field of cardiac regeneration.
References
Methodological & Application
Application Notes and Protocols for Cardiomyocyte Differentiation using Cardiogenol C Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiogenol C hydrochloride is a cell-permeable diaminopyrimidine compound that has been identified as a potent inducer of cardiomyogenesis in pluripotent stem cells (PSCs)[1]. The differentiation of PSCs, including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into cardiomyocytes holds significant promise for disease modeling, drug screening, and regenerative medicine. Cardiogenol C promotes the formation of beating cardiomyocytes by modulating key developmental signaling pathways, primarily through the inhibition of the canonical Wnt/β-catenin pathway[2]. This document provides a detailed protocol for the directed differentiation of pluripotent stem cells into cardiomyocytes using this compound, along with supporting data and methodologies.
Mechanism of Action: Wnt Signaling Modulation
The differentiation of pluripotent stem cells into cardiomyocytes is a complex process that recapitulates embryonic heart development. The canonical Wnt/β-catenin signaling pathway plays a crucial, biphasic role in this process. An initial activation of the Wnt pathway is required to induce the formation of mesoderm, the germ layer from which the heart develops. Following mesoderm specification, inhibition of the Wnt pathway is essential for the differentiation of cardiac progenitor cells into mature, functional cardiomyocytes[2][3].
Cardiogenol C has been shown to inhibit Wnt/β-catenin-mediated transcription[2]. By introducing Cardiogenol C at the appropriate stage of differentiation, it is possible to effectively switch off the Wnt signaling cascade, thereby promoting the commitment of mesodermal progenitors to the cardiac lineage.
References
- 1. A method for differentiating human induced pluripotent stem cells toward functional cardiomyocytes in 96-well microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways Governing Cardiomyocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Concentration of Cardiogenol C Hydrochloride for Cardiomyocyte Differentiation from Mesenchymal Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesenchymal stem cells (MSCs) represent a promising cell source for cardiac regeneration therapies due to their multipotent differentiation capacity and immunomodulatory properties. The directed differentiation of MSCs into functional cardiomyocytes is a critical step in developing cell-based treatments for cardiovascular diseases. Cardiogenol C hydrochloride, a cell-permeable small molecule, has emerged as a potent inducer of cardiomyogenesis. These application notes provide a comprehensive overview and detailed protocols for determining the optimal concentration of this compound for inducing cardiomyocyte differentiation from MSCs, assessing differentiation efficiency, and exploring the underlying signaling pathways.
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on Cardiomyocyte Differentiation of MSCs (Hypothetical Data)
| Cardiogenol C Concentration | % cTnT Positive Cells (Flow Cytometry) | GATA4 (Relative Gene Expression) | Nkx2.5 (Relative Gene Expression) | Beating Cardiomyocytes |
| 0 µM (Control) | < 1% | 1.0 | 1.0 | None |
| 100 nM | 15 ± 3% | 4.5 ± 0.8 | 3.2 ± 0.6 | Occasional |
| 500 nM | 45 ± 5% | 12.8 ± 2.1 | 9.5 ± 1.5 | Synchronous clusters |
| 1 µM | 65 ± 6% | 18.2 ± 3.5 | 15.1 ± 2.8 | Widespread, synchronous beating |
| 5 µM | 50 ± 7% | 14.5 ± 2.9 | 11.8 ± 2.2 | Reduced synchrony, some cell detachment |
This table presents hypothetical data based on typical differentiation experiments to illustrate the expected dose-dependent effect. Actual results may vary.
Experimental Protocols
Protocol 1: Culture of Human Mesenchymal Stem Cells
-
Cell Source: Obtain human bone marrow-derived or umbilical cord-derived MSCs from a reputable commercial source or isolate them using established protocols.
-
Culture Medium: Culture MSCs in Mesenchymal Stem Cell Growth Medium (e.g., DMEM with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 1 ng/mL basic Fibroblast Growth Factor).
-
Plating: Seed MSCs at a density of 5,000-7,000 cells/cm² in T-75 flasks.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, detach them using Trypsin-EDTA and re-plate at the recommended seeding density. Use MSCs between passages 3 and 6 for differentiation experiments to avoid senescence.
Protocol 2: Cardiomyocyte Differentiation of MSCs using this compound
-
Cell Seeding for Differentiation: Plate MSCs at a density of 20,000 cells/cm² on gelatin-coated plates or coverslips in MSC Growth Medium. Allow cells to adhere and reach approximately 70-80% confluency.
-
Preparation of Differentiation Medium: Prepare the differentiation medium consisting of DMEM with 5% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Induction of Differentiation:
-
Prepare stock solutions of this compound in DMSO.
-
On Day 0, replace the growth medium with differentiation medium containing the desired final concentration of this compound (e.g., 100 nM, 500 nM, 1 µM, 5 µM). Include a vehicle control (DMSO only).
-
Culture the cells for 14-21 days, replacing the differentiation medium with fresh medium containing this compound every 2-3 days.
-
-
Monitoring Differentiation: Observe the cells daily under a phase-contrast microscope for morphological changes and the appearance of spontaneously beating cells, typically starting around day 7-10.
Protocol 3: Assessment of Cardiomyocyte Differentiation
A. Immunocytochemistry for Cardiac Markers:
-
Fixation: After the differentiation period, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 5% goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells overnight at 4°C with primary antibodies against cardiac markers such as cardiac Troponin T (cTnT), Nkx2.5, and GATA4.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
B. Quantitative Real-Time PCR (qRT-PCR) for Cardiac Gene Expression:
-
RNA Isolation: At different time points during differentiation (e.g., Day 0, 7, 14, 21), lyse the cells and isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers for cardiac-specific genes (e.g., GATA4, NKX2-5, TNNT2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
C. Flow Cytometry for Quantification of Differentiated Cells:
-
Cell Detachment: Dissociate the differentiated cells into a single-cell suspension using TrypLE or a similar gentle cell dissociation reagent.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Antibody Staining: Stain the cells with a fluorescently conjugated antibody against an intracellular cardiac marker, such as cTnT.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cTnT-positive cells.
Visualization of Pathways and Workflows
Application Notes and Protocols for Generating Spontaneously Beating Cardiomyocytes In Vitro Using Cardiogenol C Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Cardiogenol C hydrochloride, a cell-permeable pyrimidine compound, to induce the differentiation of various cell types into spontaneously beating cardiomyocytes in vitro. This small molecule is a valuable tool for cardiac research, drug screening, and the development of cell-based therapies for heart disease.
Introduction
This compound (CgC) is a potent inducer of cardiomyogenesis in pluripotent and lineage-committed progenitor cells.[1][2] It has been demonstrated to upregulate the expression of key cardiac-specific transcription factors and structural proteins, leading to the development of cardiomyocyte-like cells with functional properties, including spontaneous contractions.[2][3] The ability to generate functional cardiomyocytes in vitro provides a critical platform for studying cardiac development, disease modeling, and assessing the cardiac safety of new chemical entities.
Mechanism of Action
Cardiogenol C has been shown to promote the expression of early cardiac markers such as GATA4, Nkx2.5, and Tbx5.[3][4] One of the proposed mechanisms of action involves the modulation of the Wnt signaling pathway.[3][4] Research suggests that CgC may activate the Wnt signaling pathway by suppressing Kremen1, a Wnt receptor antagonist.[3][4] However, other studies have indicated that Cardiogenol and its analogs can act as inhibitors of Wnt/β-catenin signaling, which is a critical step in promoting cardiomyocyte generation after the initial mesoderm induction.[5][6] This suggests a complex, context-dependent role of Wnt signaling in cardiomyogenesis that can be modulated by CgC.
Furthermore, CgC treatment has been observed to induce the expression of the cardiac sodium channel isoform Nav1.5, leading to more "cardiac-like" sodium currents in treated cells.[1] This functional change is a key indicator of cardiomyocyte differentiation.
Quantitative Data Summary
The following tables summarize the quantitative data reported in studies utilizing Cardiogenol C for cardiomyocyte differentiation.
| Parameter | Value | Cell Type | Reference |
| EC50 | 100 nM | Embryonic Stem Cells | |
| Concentration Used | 1 µM | C2C12 Skeletal Myoblasts | [1] |
| Concentration Used | 1 µM | A5 Cardiovascular Progenitor Cells | [1] |
| Experimental Outcome | Cell Type | Result | Reference |
| GATA4 Expression | Embryonic Stem Cells | > 90% of cells | |
| Nkx2.5 Expression | Embryonic Stem Cells | > 90% of cells | |
| MEF2 Expression | Embryonic Stem Cells | > 90% of cells | |
| Beating Cardiac Bodies | A5 Cardiovascular Progenitor Cells | Significant increase by day 15 | [1] |
| Nav1.5 Protein Levels | C2C12 Skeletal Myoblasts | Enhanced expression | [1] |
Signaling Pathway
The proposed mechanism of Cardiogenol C action involves the modulation of the Wnt signaling pathway, leading to the expression of key cardiac transcription factors.
References
- 1. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule cardiogenol C upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling. | The Lee Lab at Vanderbilt | Vanderbilt University [lab.vanderbilt.edu]
Application Notes and Protocols: Cardiogenol C Hydrochloride for Inducing Cardiomyocyte-Like Differentiation from Hair Bulge Progenitor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hair bulge progenitor cells (HBPCs) are a readily accessible source of multipotent adult stem cells, known for their ability to differentiate into various cell lineages.[1][2] While their role in hair follicle regeneration is well-established, recent research has demonstrated their remarkable plasticity. This document provides a detailed guide for the use of Cardiogenol C hydrochloride, a cell-permeable diaminopyrimidine compound, to induce the transdifferentiation of mouse hair bulge progenitor cells into cardiomyocyte-like cells.[1][2] This process holds potential for applications in regenerative medicine, particularly in the context of cardiac cell-based therapies.[1][2]
The described protocols are based on findings that establish Cardiogenol C's ability to induce the expression of early cardiac-specific transcription factors and muscle proteins in HBPCs.[1][2] The proposed mechanism of action involves the activation of the Wnt signaling pathway.[1][2]
Data Summary
The following table summarizes the key quantitative findings from studies investigating the effect of Cardiogenol C on hair bulge progenitor cells.
| Marker Type | Marker | Observation | Reference |
| Early Cardiomyogenic Transcription Factors | GATA4 | Upregulated upon Cardiogenol C treatment | [1][2] |
| Nkx2.5 | Upregulated upon Cardiogenol C treatment | [1][2] | |
| Tbx5 | Upregulated upon Cardiogenol C treatment | [1][2] | |
| Cardiac Muscle Proteins | Cardiac-specific troponin I | Expressed in prolonged cultures with Cardiogenol C | [1][2] |
| Sarcomeric myosin heavy chain | Expressed in prolonged cultures with Cardiogenol C | [1][2] | |
| Signaling Pathway Associated Proteins | Kremen1 | Suppressed by Cardiogenol C, leading to Wnt activation | [1][2] |
| Chromatin Remodeling Proteins | SIK1 | Upregulated upon Cardiogenol C treatment | [1][2] |
| Smarce1 | Upregulated upon Cardiogenol C treatment | [1][2] |
Experimental Protocols
Isolation and Culture of Mouse Hair Bulge Progenitor Cells (HBPCs)
This protocol outlines the initial steps for isolating and culturing HBPCs from mouse vibrissal hairs, which are a prerequisite for subsequent differentiation experiments.
Materials:
-
Mouse vibrissal hair follicles
-
Dissection microscope
-
Fine forceps
-
Collagenase type I
-
DMEM/F12 medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Epidermal growth factor (EGF)
-
Basic fibroblast growth factor (bFGF)
-
Cell culture flasks and dishes
Procedure:
-
Under a dissection microscope, carefully isolate the bulge region of mouse vibrissal hair follicles using fine forceps.
-
Digest the isolated tissue with collagenase type I to release the HBPCs.
-
Culture the released cells in DMEM/F12 medium supplemented with FBS, penicillin-streptomycin, EGF, and bFGF.
-
Maintain the cells in a standard cell culture incubator at 37°C and 5% CO2.
-
Passage the cells upon reaching 70-80% confluency.
-
Confirm the identity of the HBPC population through the expression of surface markers such as CD34, K15, and K14.[1][2]
Cardiomyocyte-Like Cell Differentiation with this compound
This protocol details the induction of cardiomyocyte-like differentiation from cultured HBPCs using Cardiogenol C.
Materials:
-
Cultured mouse HBPCs
-
This compound (stock solution in DMSO)
-
Differentiation medium (e.g., DMEM/F12 with a reduced serum concentration)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
Procedure:
-
Seed the cultured HBPCs onto appropriate cell culture plates.
-
Allow the cells to adhere and reach a desired confluency (e.g., 50-60%).
-
Prepare the differentiation medium containing the final desired concentration of Cardiogenol C. A concentration of 1 µM has been shown to be effective in previous studies.[3]
-
Aspirate the growth medium from the cells, wash with PBS, and add the Cardiogenol C-containing differentiation medium.
-
Culture the cells for an extended period (e.g., 7 days or more) to allow for the expression of cardiac markers.[3]
-
Replenish the differentiation medium with fresh Cardiogenol C every 2-3 days.
-
Monitor the cells for morphological changes.
-
At the end of the differentiation period, the cells can be harvested for analysis of gene and protein expression.
Assessment of Cardiomyogenic Differentiation
This protocol provides methods to evaluate the success of the differentiation process.
A. Immunofluorescence Staining for Cardiac Markers:
-
Fix the Cardiogenol C-treated cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Incubate the cells with primary antibodies against cardiac markers such as GATA4, Nkx2.5, Tbx5, cardiac-specific troponin I, and sarcomeric myosin heavy chain.
-
Wash the cells and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope.
B. Western Blotting for Protein Expression:
-
Lyse the Cardiogenol C-treated and untreated control cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the cardiac markers of interest.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate.
C. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:
-
Isolate total RNA from the Cardiogenol C-treated and untreated control cells.
-
Synthesize cDNA from the RNA samples.
-
Perform qRT-PCR using primers specific for cardiomyogenic genes (e.g., Gata4, Nkx2-5, Tbx5).
-
Normalize the expression levels to a housekeeping gene (e.g., Gapdh).
-
Analyze the relative changes in gene expression.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for Cardiogenol C action and a typical experimental workflow.
Caption: Proposed signaling pathway of Cardiogenol C in HBPCs.
Caption: Experimental workflow for Cardiogenol C-induced differentiation.
References
- 1. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Cardiogenol C Hydrochloride in Animal Models of Myocardial Infarction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiogenol C, a diaminopyrimidine compound, has demonstrated potential in promoting cardiomyogenic differentiation in vitro, making it a promising small molecule for cardiac repair strategies following myocardial infarction (MI).[1] While direct in vivo studies on Cardiogenol C hydrochloride in MI models are not yet extensively published, this document provides detailed potential application notes and experimental protocols based on established methodologies for analogous small molecules aimed at cardiac regeneration. These protocols are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound.
The primary objective of administering this compound in an animal model of MI is to assess its efficacy in promoting cardiac repair, reducing infarct size, and improving cardiac function. The delivery methods outlined below are based on common practices in preclinical cardiovascular research.
Proposed Signaling Pathway for Cardiogenol C
Cardiogenol C has been shown to induce the expression of cardiac markers such as atrial natriuretic factor (ANF) and Nkx2.5 in pluripotent stem cells, leading to their differentiation into beating cardiomyocytes.[1] This suggests that Cardiogenol C likely modulates key signaling pathways involved in cardiac development. The Wnt/β-catenin and Hippo-YAP pathways are critical regulators of cardiomyocyte proliferation and differentiation.[2][3] It is hypothesized that Cardiogenol C may act as an activator of these pathways, leading to the expression of downstream cardiac-specific genes.
Caption: Proposed signaling pathway of Cardiogenol C in promoting cardiac differentiation.
Data Presentation: Efficacy of Analogous Small Molecules in Animal Models of MI
The following table summarizes quantitative data from published studies on small molecules with similar therapeutic goals to Cardiogenol C. This data can be used as a reference for designing experiments and setting expectations for the potential efficacy of this compound.
| Small Molecule | Animal Model | Administration Route | Dosage | Treatment Duration | Key Efficacy Outcomes | Reference |
| TT-10 | Mouse (MI) | Intraperitoneal | 10 mg/kg/day | 7 days | - Ameliorated cardiac remodeling- Increased cardiomyocyte proliferation- Antioxidant and anti-apoptotic effects | [3] |
| Chicago Sky Blue 6B (CSB) | Mouse (MI) | Intramyocardial injection followed by intravenous injections | 10 µM (IM), then 3x/week (IV) | 2 weeks | - Reduced scar size- Improved heart function- Attenuated inflammatory response | [4][5] |
| Wnt Inhibitor (ICG-001) | Mouse (MI) | Intraperitoneal | 5 mg/kg/day | 14 days | - Improved cardiac function- Inhibited adverse ventricular remodeling | [6] |
| GSK-3β Inhibitor (BIO) | Rat (MI) | Intraperitoneal | 0.25 mg/kg/day | 7 days | - Relieved myocardial fibrosis- Stimulated myocardial cell proliferation in zebrafish | [6] |
Experimental Protocols
Protocol 1: Intravenous Delivery of this compound
This protocol is suitable for assessing the systemic effects of this compound.
1. Animal Model:
-
Species: Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (200-250g).
-
Myocardial Infarction Induction: Ligation of the left anterior descending (LAD) coronary artery is a standard procedure.[7][8] Anesthesia can be induced with isoflurane.
2. This compound Formulation:
-
Dissolve this compound in a sterile, biocompatible vehicle such as saline or PBS. The final concentration should be determined based on the desired dosage and injection volume. A small percentage of DMSO may be used to aid dissolution, but the final concentration should be kept low (<1%) to avoid toxicity.
3. Administration Protocol:
-
Dosage (proposed): Based on analogous compounds, a starting dose range of 1-10 mg/kg body weight can be explored.
-
Frequency: Daily injections for a period of 7 to 14 days post-MI.
-
Injection Volume: For mice, typically 100-200 µL via the tail vein. For rats, up to 500 µL.
4. Efficacy Assessment:
-
Echocardiography: Perform at baseline (pre-MI), 24 hours post-MI, and at the end of the treatment period to assess cardiac function (ejection fraction, fractional shortening).
-
Histology: At the study endpoint, harvest hearts for histological analysis (e.g., Masson's trichrome staining) to measure infarct size and fibrosis.
-
Immunohistochemistry: Stain for markers of cardiomyocyte proliferation (e.g., Ki67, EdU) and cardiac differentiation.
Protocol 2: Intramyocardial Delivery of this compound
This method allows for targeted delivery to the site of injury, potentially increasing local concentration and efficacy.
1. Animal Model:
-
As described in Protocol 1.
2. This compound Formulation:
-
Prepare as described in Protocol 1. A higher concentration may be required for the smaller injection volume.
3. Administration Protocol:
-
Timing: The injection is typically performed immediately after LAD ligation, while the chest is still open.
-
Dosage (proposed): A total dose of 1-10 µM in a volume of 10-20 µL for mice, or 50-100 µL for rats.
-
Injection Sites: Inject into multiple sites (3-5) in the border zone of the infarct.[9]
-
Follow-up: This can be a single administration or combined with subsequent intravenous injections as described for Chicago Sky Blue 6B.[5]
4. Efficacy Assessment:
-
As described in Protocol 1.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies of Cardiogenol C.
Logical Relationship of Delivery Methods
Caption: Relationship between delivery routes and expected outcomes.
Conclusion
The provided application notes and protocols offer a foundational framework for investigating the in vivo efficacy of this compound in animal models of myocardial infarction. While direct preclinical data for this specific compound is pending, the methodologies outlined, based on analogous small molecules, provide a robust starting point for researchers. Careful dose-response studies and pharmacokinetic analysis will be crucial next steps in elucidating the full therapeutic potential of Cardiogenol C for cardiac repair.
References
- 1. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologically inducing regenerative cardiac cells by small molecule drugs [elifesciences.org]
- 3. Discovery of a Small Molecule to Increase Cardiomyocytes and Protect the Heart After Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - The small molecule Chicago Sky Blue promotes heart repair following myocardial infarction in mice [insight.jci.org]
- 5. The small molecule Chicago Sky Blue promotes heart repair following myocardial infarction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting cardiomyocyte proliferation as a key approach of promoting heart repair after injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Model of Heart Failure Post-Myocardial Infarction in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Model of Heart Failure Post-Myocardial Infarction in the Rat [jove.com]
- 9. Intramyocardial Cell Delivery: Observations in Murine Hearts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Generating Functional Cardiomyocyte-Like Cells with Cardiogenol C Hydrochloride for Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to generate functional cardiomyocyte-like cells from pluripotent stem cells offers a powerful in vitro model for cardiovascular drug discovery and cardiotoxicity screening.[1][2] Cardiogenol C, a cell-permeable small molecule, has been identified as an inducer of cardiomyogenesis in various progenitor cell types.[3][4] These application notes provide a detailed protocol for the directed differentiation of human induced pluripotent stem cells (hiPSCs) into functional cardiomyocyte-like cells using Cardiogenol C hydrochloride. The subsequent protocols outline methods for the functional assessment of these cells, making them suitable for drug screening applications.
Principle
Cardiogenol C has been shown to upregulate the expression of key cardiac transcription factors, including GATA4, Nkx2.5, and Tbx5, which are crucial for the development of cardiac cells.[5][6] The underlying mechanism is believed to involve the modulation of the Wnt signaling pathway, a critical regulator of cardiogenesis.[5][7][8] The protocol described herein utilizes a monolayer culture system for hiPSC differentiation, which is amenable to high-throughput screening.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the generation and functional characterization of Cardiogenol C-induced cardiomyocyte-like cells. It is important to note that while Cardiogenol C has been shown to be effective, the precise differentiation efficiency from hiPSCs can vary between cell lines and requires empirical determination.
| Parameter | Value | Source |
| This compound | ||
| Effective Concentration | 1 µM | [9] |
| Treatment Duration | 7 days | [9] |
| Differentiation Efficiency | ||
| cTnT+ Cells (Flow Cytometry) | Variable; requires optimization (Reported up to ~40% in rat adipose-derived stem cells) | [10] |
| Functional Properties | ||
| Spontaneous Beating | Observed | [4] |
| Action Potential Duration (APD90) | Variable; dependent on maturation | [11] |
| Calcium Transient Duration (CTD90) | Variable; dependent on maturation | [12] |
Experimental Protocols
Protocol 1: Differentiation of hiPSCs into Cardiomyocyte-Like Cells using Cardiogenol C
This protocol describes the directed differentiation of hiPSCs into cardiomyocyte-like cells in a monolayer format.
Materials:
-
Human induced pluripotent stem cells (hiPSCs)
-
Matrigel-coated 12-well plates
-
mTeSR™1 or Essential 8™ medium
-
Cardiomyocyte Differentiation Medium A (see recipe below)
-
Cardiomyocyte Differentiation Medium B (see recipe below)
-
Cardiomyocyte Maintenance Medium (see recipe below)
-
This compound (1 mM stock in DMSO)
-
ROCK inhibitor (e.g., Y-27632)
-
DPBS (Ca2+/Mg2+ free)
-
TrypLE™ Express
Medium Recipes:
-
Cardiomyocyte Differentiation Medium A: RPMI 1640, 1X B-27 Supplement minus insulin, 100 ng/mL Activin A.
-
Cardiomyocyte Differentiation Medium B: RPMI 1640, 1X B-27 Supplement minus insulin, 10 ng/mL bFGF, 5 ng/mL BMP4.
-
Cardiomyocyte Maintenance Medium: RPMI 1640, 1X B-27 Supplement.
Procedure:
-
hiPSC Seeding (Day -4):
-
Coat a 12-well plate with Matrigel according to the manufacturer's instructions.
-
Harvest hiPSCs as single cells using TrypLE™ Express.
-
Seed hiPSCs onto the Matrigel-coated plate at a density that will result in 80-90% confluency on Day 0.
-
Culture cells in mTeSR™1 or Essential 8™ medium supplemented with ROCK inhibitor for the first 24 hours.
-
Continue daily media changes with mTeSR™1 or Essential 8™ medium until Day 0.[10]
-
-
Mesoderm Induction (Day 0-2):
-
On Day 0, when cells are 80-90% confluent, aspirate the maintenance medium and replace it with Cardiomyocyte Differentiation Medium A.
-
On Day 2, replace the medium with Cardiomyocyte Differentiation Medium B.
-
-
Cardiac Progenitor Specification with Cardiogenol C (Day 3-9):
-
On Day 3, replace the medium with Cardiomyocyte Differentiation Medium B supplemented with 1 µM this compound.
-
Continue to replace the medium every other day with fresh Cardiomyocyte Differentiation Medium B containing 1 µM Cardiogenol C until Day 9.
-
-
Cardiomyocyte Maturation (Day 10 onwards):
-
On Day 10, replace the medium with Cardiomyocyte Maintenance Medium.
-
Spontaneously contracting cells should start to appear between days 10 and 15.
-
Continue to culture the cells in Cardiomyocyte Maintenance Medium, changing the medium every 2-3 days.
-
Protocol 2: Quantification of Differentiation Efficiency by Flow Cytometry
This protocol allows for the quantification of cardiomyocyte-like cells based on the expression of cardiac troponin T (cTnT).
Materials:
-
Differentiated cardiomyocyte-like cells (from Protocol 1)
-
TrypLE™ Express
-
Fixation/Permeabilization Buffer
-
Primary antibody: Anti-cardiac Troponin T (cTnT)
-
Secondary antibody: Fluorochrome-conjugated secondary antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Dissociation:
-
At Day 15 of differentiation, aspirate the medium and wash the cells with DPBS.
-
Add TrypLE™ Express and incubate until cells detach.
-
Neutralize TrypLE™ with culture medium and collect the cell suspension.
-
Centrifuge and resuspend the cell pellet in FACS buffer.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Antibody Staining:
-
Incubate the cells with the primary anti-cTnT antibody or an isotype control antibody.
-
Wash the cells and incubate with the fluorochrome-conjugated secondary antibody.
-
Wash the cells and resuspend in FACS buffer.
-
-
Flow Cytometry Analysis:
Protocol 3: Functional Assessment using Calcium Imaging for Drug Screening
This protocol details the measurement of intracellular calcium transients, a key indicator of cardiomyocyte function and a valuable parameter for cardiotoxicity screening.[1][12]
Materials:
-
Functional cardiomyocyte-like cells (Day 15-20)
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Tyrode's solution
-
Test compounds
-
Fluorescence microscope or high-content imaging system with kinetic reading capabilities
Procedure:
-
Dye Loading:
-
Incubate the cardiomyocyte-like cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) in Tyrode's solution for 30 minutes at 37°C.[12]
-
Wash the cells with fresh Tyrode's solution to remove excess dye.
-
-
Baseline Recording:
-
Acquire baseline fluorescence recordings of spontaneous calcium transients for a defined period (e.g., 60 seconds).
-
-
Compound Addition:
-
Add the test compounds at various concentrations to the cells.
-
Include appropriate vehicle controls.
-
-
Post-Compound Recording:
-
Immediately after compound addition, and at various time points, acquire fluorescence recordings to assess changes in calcium transient parameters.
-
-
Data Analysis:
-
Analyze the recordings to determine changes in calcium transient amplitude, frequency, duration (e.g., CTD90), and the presence of arrhythmias (e.g., early or delayed afterdepolarizations).
-
Protocol 4: Electrophysiological Assessment for Drug Screening
This protocol provides a general workflow for assessing the electrophysiological properties of the generated cardiomyocyte-like cells using patch-clamp or optical methods, which is the gold standard for pro-arrhythmia risk assessment.[11][14]
Materials:
-
Functional cardiomyocyte-like cells (Day 15-20)
-
Patch-clamp rig or optical mapping system
-
Appropriate external and internal solutions for patch-clamp recordings
-
Voltage-sensitive dyes (for optical mapping)
-
Test compounds
Procedure:
-
Cell Preparation:
-
Isolate single beating cells or small clusters for patch-clamp analysis.
-
For optical mapping, ensure a confluent monolayer of beating cells.
-
-
Baseline Recordings:
-
Record baseline action potentials (using patch-clamp) or optical signals corresponding to membrane potential changes.
-
-
Compound Application:
-
Perfuse the cells with the test compounds at desired concentrations.
-
-
Post-Compound Recordings:
-
Record changes in action potential parameters, such as action potential duration (APD50, APD90), upstroke velocity, and resting membrane potential.
-
Monitor for drug-induced arrhythmias.
-
-
Data Analysis:
-
Quantify the changes in electrophysiological parameters to assess the pro-arrhythmic potential of the test compounds.
-
Visualizations
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differentiation of Cardiomyocytes from Human Pluripotent Stem Cells in Fully Chemically Defined Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt signaling and cardiac differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Importance of Wnt Signaling in Cardiovascular Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Content Assay Multiplexing for Toxicity Screening in Induced Pluripotent Stem Cell-Derived Cardiomyocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Efficiency of Cardiomyocyte-Like Cell Differentiation from Rat Adipose Tissue-Derived Mesenchymal Stem Cells with a Directed Differentiation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. High-Throughput Optical Controlling and Recording Calcium Signal in iPSC-Derived Cardiomyocytes for Toxicity Testing and Phenotypic Drug Screening [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. High Throughput Physiological Screening of iPSC-Derived Cardiomyocytes for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scaled Production of Cardiomyocytes using Cardiogenol C Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of large quantities of functional cardiomyocytes from pluripotent stem cells (PSCs) is a critical step for applications in drug discovery, disease modeling, and regenerative medicine. Small molecules that can direct cellular differentiation offer a reproducible and cost-effective approach to achieve high-efficiency cardiomyocyte production. Cardiogenol C, a diaminopyrimidine compound, has been identified as a potent inducer of cardiomyogenesis in embryonic stem cells and other progenitor cells.[1][2] These application notes provide a detailed protocol for the scaled-up production of cardiomyocytes using Cardiogenol C hydrochloride, along with supporting data and mechanistic insights.
The protocol described herein is adapted from established high-efficiency cardiomyocyte differentiation methods that rely on temporal modulation of the Wnt signaling pathway.[3][4][5][6][7] Cardiogenol C is known to activate the canonical Wnt signaling pathway, a crucial step in inducing mesoderm, the precursor to cardiac lineages.[8] Evidence suggests that Cardiogenol C may exert its effect by suppressing Kremen1, a transmembrane protein that acts as an antagonist to Wnt signaling.[8] This targeted activation of a key developmental pathway makes Cardiogenol C a valuable tool for directed differentiation.
Quantitative Data Summary
The following table summarizes the reported efficiency of Cardiogenol C and provides target metrics for a scaled-up differentiation protocol. It is important to note that efficiency can be cell-line dependent and optimization may be required.
| Parameter | Reported Value / Target | Cell Type | Reference |
| Effective Concentration (EC₅₀) | 0.1 µM | Mouse Embryonic Stem Cells | [9] |
| Optimal Concentration Range | 0.1 - 1.0 µM | Various Progenitor Cells | [2] |
| Differentiation Efficiency (% cTnT+ cells) | >80% (Target) | Human Pluripotent Stem Cells | [4] (comparative) |
| Cell Yield (per cm²) | 0.8 - 1.3 million (Target) | Human Pluripotent Stem Cells | [5] (comparative) |
| Purity (% cTnT+ cells) | >85% (Target) | Human Pluripotent Stem Cells | [6] (comparative) |
| Viability | >90% (Target) | Not Specified | N/A |
Experimental Protocols
This protocol is designed for monolayer culture in multi-well plates and can be scaled up to larger format vessels like cell factories.
Materials and Reagents
-
Human pluripotent stem cells (hPSCs)
-
mTeSR™1 or similar maintenance medium
-
Matrigel® hESC-qualified Matrix
-
RPMI 1640 Medium
-
B-27™ Supplement (minus insulin)
-
This compound (dissolved in DMSO to a 10 mM stock)
-
IWP-2 or a similar Wnt inhibitor (optional, for later stage cardiac specification)
-
ROCK inhibitor (e.g., Y-27632)
-
Accutase® or other gentle cell dissociation reagent
-
DPBS (without Ca²⁺ and Mg²⁺)
-
Sterile tissue culture plates/flasks
-
Incubator (37°C, 5% CO₂)
Experimental Workflow Diagram
Step-by-Step Protocol
Phase 1: Preparation of hPSCs (Day -3 to -1)
-
Coating Culture Vessels:
-
Thaw Matrigel® on ice and dilute according to the manufacturer's instructions in cold DMEM/F-12.
-
Coat the surface of the culture vessels and incubate for at least 1 hour at room temperature.
-
Aspirate the Matrigel solution before use.
-
-
Seeding hPSCs:
-
Culture hPSCs in mTeSR™1 or a similar maintenance medium to a healthy, undifferentiated state.
-
Dissociate hPSCs into single cells using Accutase®.
-
Seed the cells onto the Matrigel-coated plates at a high density (e.g., 1-2 x 10⁵ cells/cm²) in maintenance medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632) for the first 24 hours to enhance survival.
-
Culture the cells for 2-3 days, changing the medium daily, until they reach approximately 90% confluency.
-
Phase 2: Mesoderm Induction with Cardiogenol C (Day 0-2)
-
Initiation of Differentiation (Day 0):
-
Aspirate the maintenance medium.
-
Add RPMI 1640 medium supplemented with B-27™ (minus insulin) and this compound. The optimal concentration of Cardiogenol C should be determined empirically for each cell line, typically in the range of 0.25 µM to 1.0 µM.
-
Incubate for 48 hours.
-
Phase 3: Cardiac Specification (Day 2-6)
-
Medium Change (Day 2):
-
After 48 hours of Cardiogenol C treatment, aspirate the medium.
-
Replace with fresh RPMI 1640/B-27™ (minus insulin). For some cell lines, the inclusion of a Wnt inhibitor (e.g., IWP-2, 5 µM) at this stage can enhance cardiac specification.
-
Incubate for another 48 hours.
-
-
Maintenance (Day 4):
-
Aspirate the medium and replace with fresh RPMI 1640/B-27™ (minus insulin).
-
Phase 4: Cardiomyocyte Maturation (Day 7 onwards)
-
Maturation Medium (Day 7):
-
Aspirate the medium and switch to RPMI 1640 supplemented with B-27™ (with insulin).
-
Change the medium every 2-3 days.
-
Spontaneously contracting cardiomyocytes are typically observed between days 8 and 12.
-
-
Harvesting and Characterization:
-
Cardiomyocytes can be harvested using gentle enzymatic dissociation (e.g., collagenase or TrypLE).
-
The purity of the cardiomyocyte population can be assessed by flow cytometry or immunofluorescence for cardiac-specific markers such as cardiac troponin T (cTnT).
-
Signaling Pathway
Cardiogenol C is proposed to induce cardiomyocyte differentiation through the activation of the canonical Wnt/β-catenin signaling pathway. This is thought to occur via the suppression of Kremen1, a negative regulator of Wnt signaling. The activation of this pathway is a critical event in the specification of mesoderm, which subsequently gives rise to the cardiac lineage. This process also involves chromatin remodeling, which makes cardiac-specific genes accessible for transcription.[8]
Proposed Signaling Pathway of Cardiogenol C in Cardiomyogenesis
Conclusion
This compound is a valuable small molecule for the efficient and scalable production of cardiomyocytes from pluripotent stem cells. By activating the canonical Wnt signaling pathway, it recapitulates a key developmental step in cardiogenesis. The provided protocol offers a robust framework for researchers to generate large quantities of cardiomyocytes for various applications. Optimization of parameters such as cell line, Cardiogenol C concentration, and timing of its application will be crucial for achieving maximal yield and purity.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. Large-Scale Production of Cardiomyocytes from Human Pluripotent Stem Cells Using a Highly Reproducible Small Molecule-Based Differentiation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scalable Generation of Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation of Cardiomyocytes from Human Pluripotent Stem Cells Using Monolayer Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scalable Generation of Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. Chromatin remodeling in cardiovascular development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cardiogenol C hydrochloride solubility issues and solutions in cell culture media
Welcome to the technical support center for Cardiogenol C hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility and precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell culture?
This compound is a cell-permeable diaminopyrimidine compound known to induce the differentiation of embryonic stem cells (ESCs) and other progenitor cells into cardiomyocytes.[1][2][3] Its primary application is in cardiac regeneration research and drug discovery, where it is used to generate cardiomyocytes from pluripotent stem cells for disease modeling and therapeutic screening.
Q2: What is the proposed mechanism of action for this compound?
This compound is believed to exert its cardiogenic effects through the activation of the Wnt signaling pathway.[4][5][6][7] The canonical Wnt pathway plays a crucial role in embryonic heart development, and its modulation is essential for cardiomyocyte differentiation.
Troubleshooting Guide: Solubility and Precipitation
One of the most common challenges encountered when working with this compound is its limited solubility in aqueous solutions, which can lead to precipitation in cell culture media. This guide provides a systematic approach to prevent and troubleshoot these issues.
Understanding Solubility
This compound exhibits varying solubility in different solvents. It is crucial to select the appropriate solvent for stock solution preparation and to be mindful of the final concentration in your cell culture medium.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO (Dimethyl sulfoxide) | ≥ 20 mg/mL | [1] |
| DMF (Dimethylformamide) | ~25 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] |
| PBS (pH 7.2) | ~10 mg/mL | [1] |
| Water | ~10 mg/mL |
Issue 1: Precipitation upon dilution of DMSO stock solution in cell culture media.
Cause: This is often due to the hydrophobic nature of the compound and the rapid change in solvent polarity when a concentrated DMSO stock is introduced into the aqueous environment of the cell culture medium. The final concentration of this compound may exceed its solubility limit in the media.
Solutions:
-
Optimize Dilution Technique:
-
Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Instead of adding the stock solution directly to the full volume of media, create an intermediate dilution in a smaller volume of pre-warmed media.
-
Add the stock solution dropwise while gently swirling the media to ensure rapid and uniform mixing. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.
-
-
Reduce Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound. The effective concentration for inducing cardiomyogenesis is typically in the low micromolar range.
-
Increase Final DMSO Concentration (with caution): While increasing the final DMSO concentration can improve solubility, it is important to keep it below levels that are toxic to your specific cell line (typically ≤ 0.5%).
Issue 2: Cloudiness or precipitation observed in the cell culture plate after a period of incubation.
Cause: This can be due to several factors, including:
-
Compound Instability: The compound may degrade or precipitate over time at 37°C.
-
Interaction with Media Components: Components in the media, such as salts, proteins (especially in the presence of serum), and amino acids, can interact with this compound, reducing its solubility.[8][9]
-
pH Shift: Changes in the pH of the culture medium during incubation can affect the solubility of the compound.
-
Evaporation: Evaporation of media from the culture plates can lead to an increase in the compound's concentration, causing it to precipitate.
Solutions:
-
Regular Media Changes: For long-term experiments, change the media containing freshly prepared this compound every 24-48 hours to maintain a stable concentration of the active compound and remove any potential degradation products.
-
Serum Considerations: Serum proteins can sometimes help stabilize small molecules, but can also contribute to aggregation.[8] If you observe precipitation in serum-containing media, you could try reducing the serum percentage or using a serum-free formulation if compatible with your cells.
-
Maintain a Stable Culture Environment: Ensure your incubator has proper humidification to minimize evaporation and that the CO₂ levels are stable to maintain the pH of the media.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), carefully weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the solution until the powder is completely dissolved. Ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Determining the Maximum Soluble Concentration in Your Cell Culture Medium
This protocol provides a method to empirically determine the highest working concentration of this compound that can be used in your specific cell culture setup without precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile 96-well clear-bottom plate
-
Microscope
Procedure:
-
Prepare a dilution series of this compound in your cell culture medium. For example, you can aim for final concentrations ranging from 1 µM to 50 µM. It is important to keep the final DMSO concentration constant across all dilutions and below the toxic level for your cells (e.g., 0.1% or 0.5%).
-
Include a control well with only the cell culture medium and the same final concentration of DMSO.
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or film) at different time points (e.g., immediately after preparation, 2, 6, 24, and 48 hours). A microscope can be used for a more sensitive assessment.
-
The highest concentration that remains clear and free of precipitate at all time points is your maximum working concentration for those specific conditions.
-
Repeat this experiment with both your basal medium and your complete medium (containing serum) to understand the effect of serum on solubility.
Visualizations
Signaling Pathway
Caption: Proposed Wnt signaling pathway activation by Cardiogenol C.
Experimental Workflow
Caption: Troubleshooting workflow for Cardiogenol C precipitation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. NONCANONICAL WNT11 SIGNALING AND CARDIOMYOGENIC DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt/β-Catenin Signaling Acts at Multiple Developmental Stages to Promote Mammalian Cardiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Wnt- and β-catenin-dependent pathway for mammalian cardiac myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cardiomyocyte Differentiation with Cardiogenol C Hydrochloride
Welcome to the technical support center for Cardiogenol C hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable diaminopyrimidine compound that has been shown to induce the differentiation of embryonic stem cells (ESCs) and other progenitor cells into cardiomyocytes.[1] Its primary mechanism of action is believed to involve the activation of the canonical Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial in early heart development, and its timely activation is essential for committing mesodermal cells to a cardiac fate.
Q2: I am observing very low to no cardiomyocyte differentiation after treating my cells with this compound. What are the potential causes?
A2: Low differentiation efficiency is a common issue and can stem from several factors. Key areas to investigate include:
-
Suboptimal Cell Health and Confluency: The initial state of your pluripotent stem cells (PSCs) is critical. Ensure your cells are healthy, exhibit typical morphology, and are at the optimal confluency (generally 80-95%) at the start of differentiation.[3][4]
-
Incorrect this compound Concentration: The optimal concentration can be cell-line dependent. A concentration that is too low will not provide a strong enough inductive signal, while a concentration that is too high can be toxic or lead to off-target effects.
-
Improper Timing of Treatment: The temporal window for Wnt pathway activation is narrow. Adding this compound too early or for too long can inhibit cardiomyocyte formation.
-
Reagent Quality: Ensure the this compound is properly stored and has not undergone multiple freeze-thaw cycles. Similarly, check the quality and lot-to-lot variability of other media components, such as B-27 supplement.[5]
-
Cell Line Variability: Different PSC lines (both embryonic and induced) have inherent differences in their differentiation potential.
Q3: My cells are dying after the addition of this compound. What should I do?
A3: Significant cell death can be attributed to several factors:
-
High Concentration of this compound: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
-
Media Change Shock: Rapid changes in media composition can stress the cells. Consider a gradual transition into the differentiation medium.[6]
-
Poor Initial Cell Health: Unhealthy or stressed PSCs are more susceptible to the stress of differentiation. Always start with high-quality cells.[6]
-
Suboptimal Seeding Density: Both too low and too high seeding densities can lead to increased cell death. Optimize the seeding density for your particular cell line.[4]
Q4: I see some differentiated cells, but they are not beating. Are they cardiomyocytes?
A4: The absence of spontaneous beating does not definitively rule out the presence of cardiomyocytes, as they may be immature or non-pacemaker-like cells. To confirm their identity, you should:
-
Perform Immunofluorescence Staining: Stain for key cardiac markers such as cardiac Troponin T (cTnT), α-actinin, and Nkx2.5.[1][7]
-
Use Flow Cytometry: Quantify the percentage of cTnT positive cells to get a measure of differentiation efficiency.[7]
-
Consider a Microelectrode Array (MEA): This can detect electrical activity even if visible beating is not apparent.[3]
Q5: How should I prepare and store this compound?
A5: For consistency, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate differentiation medium immediately before use.
Troubleshooting Guide
This table provides a breakdown of common problems, their potential causes, and recommended solutions when using this compound for cardiomyocyte differentiation.
| Problem Observed | Potential Cause(s) | Recommended Action(s) |
| Low or No Cardiomyocyte Differentiation | 1. Suboptimal initial cell quality (e.g., high passage number, spontaneous differentiation).2. Incorrect cell confluency at the start of differentiation.3. Suboptimal concentration of this compound.4. Incorrect timing of this compound treatment.5. Lot-to-lot variability in media supplements (e.g., B-27).6. Inherent low cardiogenic potential of the cell line. | 1. Use low-passage PSCs (<10% spontaneous differentiation). Assess pluripotency markers (e.g., OCT4, TRA-1-60).2. Optimize seeding density to achieve >95% confluency within 48 hours before starting differentiation.[3]3. Perform a dose-response titration of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM).4. Review and optimize the timing of small molecule addition based on established protocols for Wnt activation.5. Test new lots of critical reagents against a previously validated lot.6. If possible, test the protocol on a cell line with known high cardiogenic potential. |
| Significant Cell Death | 1. This compound concentration is too high.2. Poor initial cell health.3. Abrupt media changes causing cellular stress.4. Suboptimal coating of culture vessels. | 1. Perform a dose-response titration to find the optimal non-toxic concentration.2. Ensure PSCs are healthy and proliferating well before initiating differentiation.3. Consider a gradual transition from maintenance medium to differentiation medium.4. Ensure proper coating of plates with Matrigel or another suitable extracellular matrix. |
| Inconsistent Differentiation Efficiency Between Experiments | 1. Variation in initial cell density and confluency.2. Inconsistent timing of media changes and small molecule addition.3. Use of different lots of reagents.4. PSCs at different passage numbers. | 1. Standardize seeding density and ensure consistent confluency at the start of each experiment.2. Strictly adhere to the established timeline for the differentiation protocol.3. If possible, use the same lot of critical reagents for a series of experiments.4. Use cells within a defined passage number range. |
| No Beating Cardiomyocytes Observed | 1. Differentiation has yielded immature or non-pacemaker cardiomyocytes.2. Low overall differentiation efficiency.3. Suboptimal culture conditions for mature cardiomyocyte function. | 1. Confirm cardiomyocyte identity with immunofluorescence for cTnT and α-actinin.2. Quantify differentiation efficiency using flow cytometry.3. Ensure the maintenance medium supports cardiomyocyte maturation and function. |
Experimental Protocols
Protocol: Cardiomyocyte Differentiation of Pluripotent Stem Cells using this compound
This protocol is a representative guideline. Optimization of timing and concentrations may be necessary for specific cell lines.
Materials:
-
High-quality pluripotent stem cells (PSCs)
-
PSC maintenance medium (e.g., mTeSR1)
-
Matrigel or other suitable extracellular matrix
-
Cardiomyocyte differentiation basal medium (e.g., RPMI 1640)
-
B-27 Supplement (minus insulin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Wnt inhibitor (e.g., IWP2)
-
Cardiomyocyte maintenance medium (e.g., RPMI 1640 + B-27 Supplement with insulin)
Procedure:
-
Day -2: Seeding PSCs:
-
Coat tissue culture plates with Matrigel according to the manufacturer's instructions.
-
Dissociate PSCs into single cells and seed them onto the coated plates at a density that will achieve >95% confluency in 48 hours. Culture in PSC maintenance medium.
-
-
Day 0: Induction with this compound:
-
When cells are >95% confluent, aspirate the maintenance medium.
-
Add cardiomyocyte differentiation medium (e.g., RPMI/B27 minus insulin) containing the optimized concentration of this compound. This initiates the activation of the Wnt pathway.
-
-
Day 2: Wnt Inhibition:
-
Aspirate the Cardiogenol C-containing medium.
-
Add fresh cardiomyocyte differentiation medium containing a Wnt inhibitor (e.g., IWP2) to begin the second stage of cardiac specification.
-
-
Day 4 onwards: Maintenance:
-
Aspirate the Wnt inhibitor-containing medium.
-
From this point forward, culture the cells in cardiomyocyte maintenance medium (e.g., RPMI/B27 with insulin).
-
Perform a full media change every 2-3 days.
-
-
Day 8-15: Monitoring and Analysis:
-
Begin monitoring for spontaneously beating areas from Day 8 onwards.
-
At the desired endpoint (e.g., Day 15), harvest cells for analysis of cardiomyocyte markers by immunofluorescence or flow cytometry.
-
Protocol: Quantification of Differentiation Efficiency by Flow Cytometry
-
Cell Dissociation: Dissociate the differentiated cell culture into a single-cell suspension using a gentle enzyme such as TrypLE.
-
Fixation and Permeabilization: Fix the cells with a suitable fixation buffer (e.g., 4% paraformaldehyde) followed by permeabilization with a buffer containing a mild detergent (e.g., 0.1% Triton X-100 or saponin).
-
Antibody Staining: Incubate the cells with a primary antibody against a cardiac-specific intracellular protein, such as cardiac Troponin T (cTnT). Follow this with a fluorescently-labeled secondary antibody.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Gate on the cell population of interest and quantify the percentage of cells positive for the cardiac marker.
Visualizations
References
- 1. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Wnt- and β-catenin-dependent pathway for mammalian cardiac myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. forum.allencell.org [forum.allencell.org]
- 6. researchgate.net [researchgate.net]
- 7. Differentiation of Cardiomyocytes from Human Pluripotent Stem Cells in Fully Chemically Defined Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Cardiogenol C hydrochloride cytotoxicity at high concentrations and how to avoid it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Cardiogenol C hydrochloride, with a specific focus on understanding and mitigating cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration for this compound?
A1: The effective concentration of this compound for inducing cardiomyogenesis can vary depending on the cell type. For embryonic stem cells, an EC₅₀ of 0.1 µM has been reported.[1][2][3] In C2C12 skeletal myoblasts, concentrations up to 10 µM have been used to upregulate cardiac markers without exerting toxic effects.[4] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q2: At what concentration does this compound become cytotoxic?
A2: Studies on C2C12 cells have shown that while concentrations up to 10 µM do not exert toxic effects, a concentration of 100 µM has significant cellular toxicity.[4][5]
Q3: What are the signs of cytotoxicity I should look for when using high concentrations of this compound?
A3: While specific morphological changes induced by high concentrations of this compound are not extensively documented, general signs of small molecule-induced cytotoxicity in cell culture include:
-
Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface. You may also observe blebbing of the cell membrane.
-
Reduced cell viability: A noticeable decrease in the number of viable cells, which can be quantified using assays like MTT or Trypan Blue exclusion.
-
Increased cell death: Evidence of apoptosis (cell shrinkage, chromatin condensation, formation of apoptotic bodies) or necrosis (cell swelling, membrane rupture, release of cellular contents).[6][7][8]
-
Decreased metabolic activity: A reduction in the metabolic rate of the cells, which can be measured by assays such as the MTT assay.[9][10][11][12]
-
Compromised membrane integrity: Release of intracellular enzymes like lactate dehydrogenase (LDH) into the culture medium is a hallmark of necrotic cell death.[13][14][15]
Q4: Is the cytotoxicity observed at high concentrations of this compound due to apoptosis or necrosis?
A4: The exact mechanism of cell death (apoptosis versus necrosis) at high concentrations of this compound has not been definitively established in the available literature. However, it is a common phenomenon for cytotoxic drugs that induce apoptosis at lower concentrations to cause necrosis at higher concentrations.[8] Therefore, it is plausible that at significantly high concentrations, this compound may lead to necrotic cell death. To distinguish between apoptosis and necrosis in your experiments, you can use specific assays such as Annexin V/Propidium Iodide staining.
Q5: How does the Wnt signaling pathway relate to this compound's function and potential cytotoxicity?
A5: this compound is known to induce cardiomyogenesis by activating the Wnt signaling pathway.[16] While this pathway is crucial for its desired biological effect, overactivation of the Wnt/β-catenin pathway has been shown in some contexts to induce apoptosis and reduce cell viability.[17][18] It is therefore possible that the cytotoxicity observed at high concentrations of this compound is due to an excessive and dysregulated activation of the Wnt pathway.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
| Possible Cause | Troubleshooting Steps |
| Concentration is too high | Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. Start with a wide range of concentrations, from nanomolar to the low micromolar range, before exploring higher concentrations. |
| Prolonged exposure | Reduce the incubation time with this compound. Determine the minimum time required to observe the desired cardiomyogenic effects. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle control (media with solvent only) to assess the impact of the solvent on cell viability. |
| Compound precipitation/aggregation | This compound has limited solubility in aqueous solutions.[1] At high concentrations, it may precipitate out of solution, leading to non-specific cytotoxicity. Ensure the compound is fully dissolved in the stock solution and that the final concentration in the culture medium does not exceed its solubility limit. Visually inspect the media for any signs of precipitation. |
| Cell health and density | Ensure that cells are healthy and in the logarithmic growth phase before treatment. Sub-optimal cell health can increase sensitivity to cytotoxic effects. Also, optimize the cell seeding density, as very high or very low densities can affect the cellular response to the compound. |
Issue 2: Inconsistent or Unreliable Results in Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps |
| MTT Assay: Interference | Phenol red in the culture medium can interfere with the absorbance reading. Use phenol red-free medium if possible or include appropriate background controls. High background can also be caused by microbial contamination. |
| MTT Assay: Incomplete formazan dissolution | Ensure complete solubilization of the formazan crystals by extending the incubation time with the solubilization buffer or by gentle pipetting. |
| LDH Assay: High background | High levels of LDH can be present in serum. Reduce the serum concentration in your culture medium if possible. Also, avoid vigorous pipetting of cells, which can cause premature cell lysis. |
| LDH Assay: Signal instability | The enzyme activity is temperature-sensitive. Ensure all reagents and plates are at room temperature before reading. |
| General: Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes, especially when performing serial dilutions. |
Quantitative Data Summary
Table 1: Effective and Cytotoxic Concentrations of this compound
| Cell Line | Effective Concentration (EC₅₀) for Cardiomyogenesis | Non-Toxic Concentration Range | Cytotoxic Concentration | Reference |
| Embryonic Stem Cells | 0.1 µM | Not specified | Not specified | [1][2][3] |
| C2C12 Skeletal Myoblasts | Not specified | Up to 10 µM | 100 µM | [4][5] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 59 mg/mL |
| Water | 2 mg/mL (with sonication) |
| DMF | 25 mg/mL |
| Ethanol | 1 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
Data sourced from various suppliers and publications.[1][3]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for adherent cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[9]
Protocol 2: LDH Cytotoxicity Assay for Membrane Integrity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) or directly collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate and a tetrazolium salt.
-
Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[13][15]
-
Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed with a detergent to achieve maximum LDH release) and a negative control (untreated cells).
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for high cell death in experiments.
Caption: Putative signaling pathways of Cardiogenol C at different concentrations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anticancer drugs and cardiotoxicity: the role of cardiomyocyte and non-cardiomyocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catecholamine-induced apoptosis and necrosis in cardiac and skeletal myocytes of the rat in vivo: the same or separate death pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Necrotic Effect versus Apoptotic Nature of Camptothecin in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Crosstalk of the Wnt/β-Catenin Signaling Pathway in the Induction of Apoptosis on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Wnt Pathway Activator Induces Apoptosis and Cell Death in Mouse Monocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
preventing apoptosis and cell death in Cardiogenol C hydrochloride-treated cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering apoptosis and cell death in cultures treated with Cardiogenol C hydrochloride. The following resources are designed to help you identify the cause of cytotoxicity and optimize your experimental conditions to achieve successful cardiomyocyte differentiation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that has been shown to induce the differentiation of embryonic stem cells and other progenitor cells into cardiomyocytes.[1][2][3] Its primary mechanism involves the activation of the Wnt signaling pathway, a critical pathway in cardiac development.[4]
Q2: Is cell death an expected side effect of this compound treatment?
A2: While Cardiogenol C is primarily used to induce differentiation, significant cell death and apoptosis are not typically desired outcomes. Studies have shown that this compound does not exert toxic effects on C2C12 cells at concentrations up to 10 μM. However, significant cellular toxicity has been observed at a concentration of 100 μM.[5][6][7] If you are observing widespread apoptosis, it is likely due to experimental parameters that need optimization.
Q3: We are observing significant apoptosis in our cultures. What are the most common initial troubleshooting steps?
A3: When encountering unexpected apoptosis, the first and most critical step is to re-evaluate your experimental setup. This includes:
-
Verifying the concentration of this compound: Calculation errors in dilutions are a common source of unexpected results.
-
Assessing the health and passage number of your cell cultures: Unhealthy or high-passage-number cells can be more susceptible to stress-induced apoptosis.
-
Checking the solvent toxicity: Ensure that the concentration of the solvent (e.g., DMSO or water) used to dissolve the compound is not toxic to your cells.[5][8]
Q4: Could the observed apoptosis be an artifact of our detection method?
A4: While less common, it is possible for apoptosis detection assays to yield artifacts. Ensure your controls are appropriate and that you are following the manufacturer's protocol for your specific assay (e.g., Annexin V, TUNEL, caspase activity). It is often beneficial to confirm apoptosis using a secondary, independent method.
Troubleshooting Guide: Preventing Apoptosis and Cell Death
This guide will walk you through a systematic approach to identify and resolve issues with apoptosis and cell death in your this compound-treated cultures.
Issue 1: High Levels of Apoptosis and Cell Death Observed Across All Treated Cultures
This often points to a systemic issue with the compound concentration, solvent, or the health of the cells.
Potential Cause & Troubleshooting Steps:
-
Incorrect Compound Concentration:
-
Action: Carefully re-calculate all dilutions from your stock solution. Prepare a fresh serial dilution and repeat the experiment. Confirm the purity and integrity of your this compound stock.
-
-
Solvent Toxicity:
-
Action: Run a vehicle-only control where you treat cells with the highest concentration of the solvent used in your experiments. If you observe cell death in the vehicle control, consider using a different solvent or reducing the final solvent concentration. This compound is soluble in water, which is a less toxic alternative to DMSO for some cell lines.[1][5]
-
-
Suboptimal Cell Culture Conditions:
-
Action: Ensure your cells are healthy, within a low passage number, and not overly confluent before starting the experiment. Review your cell culture media and supplements to ensure they are optimal for your cell type.
-
Issue 2: Dose-Dependent Increase in Apoptosis
If you observe that higher concentrations of this compound lead to increased apoptosis, you may be working at the upper limits of the effective and non-toxic concentration range.
Potential Cause & Troubleshooting Steps:
-
Concentration is Too High:
-
Action: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. This will help you identify a concentration that maximizes cardiomyocyte differentiation while minimizing apoptosis. Based on existing data, a good starting range to test would be 0.1 µM to 20 µM.[1][5]
-
Data Presentation: Dose-Response of this compound
The following table summarizes the reported effects of different concentrations of this compound on cell viability and differentiation.
| Concentration | Cell Line | Effect on Viability | Differentiation Marker Expression | Reference |
| 0.1 µM | Embryonic Stem Cells | Not specified | EC50 for MHC-positive cardiomyocytes | [1] |
| 0.25 µM | Embryonic Stem Cells | Not specified | ~90% express GATA-4, MEF2, Nkx2.5 | [1] |
| 0.01 - 10 µM | C2C12 cells | No significant toxic effects | Dose-dependent increase in ANF & Nkx2.5 | [5] |
| 100 µM | C2C12 cells | Significant cellular toxicity | Highest induction of ANF & Nkx2.5 | [5][6] |
Issue 3: Apoptosis Observed Even at Low, Non-Toxic Concentrations
If you observe apoptosis at concentrations reported to be non-toxic, the mechanism may be more complex, potentially involving oxidative stress or context-dependent signaling.
Potential Cause & Troubleshooting Steps:
-
Oxidative Stress:
-
Wnt Signaling Pathway Dysregulation:
-
Action: While Cardiogenol C activates Wnt signaling to promote cardiomyogenesis, dysregulation of this pathway can sometimes lead to apoptosis in a context-dependent manner.[13][14] Ensure that other signaling pathways that crosstalk with Wnt are not being inadvertently activated or inhibited in your culture system.
-
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium. A suggested range is 0 µM (vehicle control) to 100 µM.
-
Treatment: Remove the existing medium from your cells and add the 2x concentrated this compound solutions.
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability/Apoptosis Assessment: Use a standard method to assess cell viability (e.g., MTT, PrestoBlue) and apoptosis (e.g., Caspase-Glo 3/7 assay).
-
Analysis: Plot the viability and apoptosis data against the log of the this compound concentration to determine the optimal concentration range.
Protocol 2: Assessing Apoptosis via Annexin V and Propidium Iodide Staining
-
Cell Collection: After treatment, collect both adherent and floating cells. Centrifuge to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: A logical workflow for troubleshooting apoptosis in Cardiogenol C-treated cultures.
Caption: Hypothesized signaling pathways leading to apoptosis with high Cardiogenol C concentrations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 1049741-55-0 | Tocris Bioscience [tocris.com]
- 3. Small molecule cardiogenol C upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. karger.com [karger.com]
- 8. benchchem.com [benchchem.com]
- 9. Role of reactive oxygen species in the regenerative capacity of c-kit+ cardiac precursor cells | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 10. Modulations of Cardiac Functions and Pathogenesis by Reactive Oxygen Species and Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamin C as a Cardioprotective Agent Against Doxorubicin‐Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamin C inhibits hypoxia-induced damage and apoptotic signaling pathways in cardiomyocytes and ischemic hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crosstalk of the Wnt/β-Catenin Signaling Pathway in the Induction of Apoptosis on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crosstalk of the Wnt/β-Catenin Signaling Pathway in the Induction of Apoptosis on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
managing pH and media conditions for optimal Cardiogenol C hydrochloride activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Cardiogenol C hydrochloride in cardiomyocyte differentiation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a cell-permeable pyrimidine compound that induces the differentiation of embryonic stem cells (ESCs) and other progenitor cells into cardiomyocytes.[1][2][3][4] Its primary application is in stem cell research and cardiac regenerative medicine to generate cardiomyocytes for study or therapeutic purposes.[5]
Q2: What is the proposed mechanism of action for this compound?
This compound is believed to induce cardiomyogenesis by activating the Wnt signaling pathway.[6][7] This involves the altered expression of key chromatin remodeling proteins, which in turn initiates the expression of early cardiac-specific transcription factors like GATA4, Nkx2.5, and Tbx5.[6]
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in both water and dimethyl sulfoxide (DMSO).[1][2] For long-term storage, it is recommended to store the compound at -20°C.[1][4] Stock solutions, once prepared, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to prepare fresh working solutions from the stock for each experiment to ensure optimal activity.
Q4: At what concentration is this compound effective?
The effective concentration of this compound can vary depending on the cell type. For inducing cardiomyocyte differentiation in mouse embryonic stem cells, the EC50 is approximately 100 nM.[1][2][3] In studies with P19 and C2C12 cells, a concentration of 1 µM has been shown to be effective.[8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble to 100 mM | [1] |
| DMSO | Soluble to 100 mM | [1] |
| PBS (pH 7.2) | 10 mg/ml | [9] |
| Ethanol | 1 mg/ml | [9] |
| DMF | 25 mg/ml | [9] |
Table 2: Recommended Working Concentrations
| Cell Type | Effective Concentration | Reference |
| Mouse Embryonic Stem Cells (ESCs) | EC50 = 100 nM | [1][2][3] |
| P19 Cells | 1 µM | [8] |
| C2C12 Cells | 1 µM | [8] |
| Cardiovascular Progenitor Cells | 1 µM | [2] |
Troubleshooting Guide
Issue 1: Low efficiency of cardiomyocyte differentiation.
-
Potential Cause: Suboptimal concentration of this compound.
-
Potential Cause: Poor cell health or incorrect cell density.
-
Solution: Ensure cells are healthy and plated at the recommended density before inducing differentiation. Follow established protocols for your specific cell line.
-
-
Potential Cause: Inappropriate media conditions.
-
Solution: Use the recommended basal media and supplements for your cell type. While specific pH stability data for Cardiogenol C is limited, standard cell culture media buffered to a pH of 7.2-7.4 is generally effective. For adult mouse cardiomyocytes, a medium with a pH of 6.9-7.0 maintained in a 2% CO2 incubator has been suggested to help maintain morphology.[10]
-
Issue 2: Observed cell toxicity or death after treatment.
-
Potential Cause: this compound concentration is too high.
-
Solution: While concentrations up to 10 µM have been shown to be non-toxic to C2C12 cells, higher concentrations (e.g., 100 µM) can cause significant toxicity.[2] Reduce the concentration of this compound in your experiments.
-
-
Potential Cause: Solvent toxicity.
Issue 3: Inconsistent or variable results between experiments.
-
Potential Cause: Degradation of this compound.
-
Solution: Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. Store stock solutions as recommended (-20°C or -80°C).[2]
-
-
Potential Cause: Variability in cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including media composition, pH, temperature (37°C), and CO2 levels (typically 5%).[8]
-
Experimental Protocols
Protocol: Induction of Cardiomyocyte Differentiation in P19 Cells
-
Cell Seeding: Plate P19 mouse embryonic carcinoma cells in MEM-alpha containing 7.5% newborn calf serum and 2.5% fetal bovine serum at 37°C in 5% CO2.[8]
-
Induction: Once cells reach the desired confluency, replace the growth medium with "induction medium" (MEM-alpha, 5% fetal bovine serum).[8]
-
Treatment: Add this compound to the induction medium at a final concentration of 1 µM. A vehicle control (e.g., 0.005% DMSO) should be run in parallel.[8]
-
Incubation: Incubate the cells for 7 days, replacing the medium with fresh induction medium containing this compound as needed (typically every 2-3 days).[8]
-
Analysis: After 7 days, assess cardiomyocyte differentiation by analyzing the expression of cardiac markers such as atrial natriuretic factor (ANF) and Nkx2.5 using methods like luciferase reporter assays, qPCR, or immunofluorescence.[8]
Visualizations
Caption: Proposed Wnt signaling pathway activation by Cardiogenol C.
Caption: Experimental workflow for cardiomyocyte differentiation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. This compound [bio-gems.com]
- 5. Small molecule cardiogenol C upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Isolation and Culture of Adult Mouse Cardiomyocytes for Cell Signaling and in vitro Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cardiomyocyte Differentiation with Cardiogenol C Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cardiogenol C hydrochloride for cardiomyocyte differentiation. The following sections address common issues related to the impact of initial cell seeding density on differentiation efficiency.
Troubleshooting Guide & FAQs
This guide is designed to help you identify and resolve common problems encountered during cardiomyocyte differentiation experiments with this compound, with a specific focus on the initial cell seeding density.
Q1: My cardiomyocyte differentiation efficiency is very low. What could be the cause?
A1: Low differentiation efficiency is a common issue and can stem from several factors. Regarding cell seeding density, both too low and too high densities can be detrimental.
-
Low Seeding Density: Insufficient cell-to-cell contact can hinder the community signaling required to initiate and sustain cardiac differentiation. At very low densities, cells may fail to survive or proliferate adequately.[1]
-
High Seeding Density: Overly confluent cultures can lead to premature contact inhibition, increased cell death in the center of colonies due to nutrient and oxygen limitations, and altered signaling pathways that may favor other lineages.[2] High confluency can also alter the cell-cycle profiles of pluripotent stem cells, which has been shown to impact differentiation outcomes.[2]
-
Cell Line Variability: It is crucial to recognize that different pluripotent stem cell (PSC) lines, even from the same donor, can have different optimal seeding densities for cardiac differentiation.[3][4] An optimal density for one line may not be suitable for another.[5]
Recommendation: Perform a seeding density titration experiment to determine the optimal density for your specific cell line. (See Experimental Protocols section).
Q2: I am observing significant cell death in my cultures after initiating differentiation with Cardiogenol C.
A2: Cell death following the start of differentiation can be linked to several factors, with seeding density being a primary suspect.
-
Sub-optimal Density: As mentioned, a density that is too low can lead to apoptosis due to a lack of survival signals from neighboring cells.[1]
-
High Confluency Stress: Cultures that are over 95% confluent before differentiation begins can experience significant cell death.[5] This is often due to the rapid depletion of nutrients and accumulation of waste products.
-
Reagent Quality: Ensure that the this compound and all other media components are of high quality and have been stored correctly.
Recommendation: Ensure your starting pluripotent stem cells are of high quality, with less than 10% spontaneous differentiation.[5] Seed cells at a range of densities to find one that allows them to reach the target confluency (often 80-95%) just before starting the differentiation protocol.[5][6]
Q3: I see a lot of batch-to-batch variability in my differentiation experiments.
A3: Consistency is key in differentiation protocols. Seeding density is a major contributor to variability.
-
Inconsistent Seeding: Even small variations in the initial number of cells seeded can lead to significant differences in confluency at the start of differentiation, impacting the outcome.[7]
-
Passage Number: The passage number of your stem cells can affect their differentiation potential. Higher passage numbers may lead to genetic instability and reduced differentiation capacity.[6]
-
Initial Cell Quality: Starting with a consistent, high-quality pluripotent stem cell population is critical for reproducible results.[5][7]
Recommendation: Standardize your cell counting and seeding procedures meticulously. It is recommended to perform a new seeding density optimization for each new cell bank or if you observe a drop in efficiency. Maintain a consistent passaging schedule and use cells within a defined passage number range.[7]
Q4: My cells differentiate, but they do not form a synchronously beating sheet.
A4: The lack of synchronous beating can be related to the purity and spatial organization of the resulting cardiomyocytes, which is influenced by the initial seeding density.
-
Non-uniform Seeding: Uneven cell distribution at seeding can lead to patches of high and low density, resulting in heterogeneous differentiation across the well. This can disrupt the formation of a functional syncytium.
-
Low Purity: If the differentiation efficiency is low, the presence of a high percentage of non-cardiomyocytes can electrically and physically uncouple the cardiomyocytes, preventing coordinated contractions.[6]
Recommendation: Ensure you have a single-cell suspension at the time of plating and that cells are evenly distributed across the culture surface. Optimize your seeding density to maximize the purity of the cardiomyocyte population.
Data Presentation
Table 1: Representative Impact of Initial Seeding Density on Cardiomyocyte Differentiation Efficiency
The following table provides a hypothetical summary of expected outcomes when varying the initial seeding density for cardiomyocyte differentiation. Actual optimal densities are cell-line dependent and must be determined empirically.[3]
| Seeding Density (cells/cm²) | Expected Confluency at Differentiation Start | Differentiation Efficiency (% Cardiomyocytes) | Observed Outcome |
| Very Low (e.g., <10,000) | < 50% | < 10% | Significant cell death, failure to proliferate, lack of cell-cell contact, and minimal differentiation.[1] |
| Low (e.g., 20,000) | 50-70% | 20-40% | Sub-optimal; some differentiation occurs, but purity is low and beating may be weak or absent. |
| Optimal (e.g., 40,000) | 80-95% | > 80% | High efficiency, formation of a synchronously beating cardiomyocyte sheet.[6][8] |
| High (e.g., 80,000) | > 95% (over-confluent) | 50-70% | Reduced efficiency, potential for cell lifting, and increased presence of non-cardiomyocyte cell types.[2][5] |
| Very High (e.g., >100,000) | Multi-layered | < 40% | Significant cell death, formation of dense, non-beating cell clusters, and poor differentiation.[9] |
Experimental Protocols
Protocol for Optimizing Initial Cell Seeding Density
This protocol outlines a method to determine the optimal initial cell seeding density for your specific pluripotent stem cell (PSC) line for cardiomyocyte differentiation using this compound.
Objective: To identify the seeding density that yields the highest percentage of functional cardiomyocytes.
Materials:
-
Your human PSC line (e.g., iPSCs or ESCs)
-
PSC maintenance medium
-
Cell dissociation reagent (e.g., Accutase)
-
12-well tissue culture-treated plates
-
Cardiomyocyte differentiation basal medium
-
This compound (EC50 for mouse ESCs is ~100 nM, but optimal concentration should be determined for your cell type)[10]
-
ROCK inhibitor (e.g., Y-27632)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-cardiac Troponin T (cTnT))
Procedure:
-
Cell Culture Maintenance: Culture your PSCs under your standard maintenance conditions. Ensure the cells are healthy and exhibit typical pluripotent morphology with minimal spontaneous differentiation (<10%).[5]
-
Cell Dissociation: When cells are approximately 70-80% confluent, aspirate the medium, wash with PBS, and add the cell dissociation reagent. Incubate until colonies detach and can be gently dissociated into a single-cell suspension.
-
Cell Counting: Neutralize the dissociation reagent with media and collect the cells. Take an aliquot and perform an accurate cell count using a hemocytometer or an automated cell counter.
-
Seeding for Titration:
-
Prepare a cell suspension in your PSC maintenance medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632) to enhance survival after single-cell plating.[5]
-
Seed the cells into a 12-well plate at a range of different densities. A suggested range to test is:
-
Well 1-2: 10,000 cells/cm² (Low)
-
Well 3-4: 20,000 cells/cm²
-
Well 5-6: 40,000 cells/cm² (Mid)
-
Well 7-8: 80,000 cells/cm²
-
Well 9-10: 120,000 cells/cm² (High)
-
Well 11-12: Control wells (no cells)
-
-
-
Pre-Differentiation Culture: Culture the cells for 48 hours, or until the target "Optimal" density wells reach >95% confluency.[5] It is critical that cells reach this confluency before starting differentiation.
-
Initiation of Differentiation (Day 0):
-
Aspirate the maintenance medium.
-
Replace it with the cardiomyocyte differentiation basal medium containing this compound at the desired concentration.
-
-
Differentiation Protocol: Follow your established protocol for medium changes and duration of Cardiogenol C exposure. The differentiation process typically involves multiple stages and media changes over 10-15 days.
-
Monitoring: Visually inspect the cells daily using a microscope. Note the confluency, cell morphology, and the first appearance of beating cells in each well. Beating can often be observed as early as Day 8.[5]
-
Harvesting and Analysis (e.g., Day 15):
-
At the end of the differentiation period, harvest the cells from each well.
-
Perform flow cytometry analysis using an antibody against a cardiac-specific marker like cardiac Troponin T (cTnT) to quantify the percentage of cardiomyocytes in each condition.
-
-
Data Interpretation: Plot the percentage of cTnT-positive cells against the initial seeding density to identify the optimal density that produces the highest differentiation efficiency.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for optimizing initial cell seeding density.
Signaling Pathways Influenced by Cell Density
Caption: Signaling pathways affected by cell density.
References
- 1. Cardiac differentiation at an initial low density of human-induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Efficiency of In Vitro Differentiation of Primate iPSCs into Cardiomyocytes Depending on Their Cell Seeding Density and Cell Line Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rndsystems.com [rndsystems.com]
overcoming resistance to Cardiogenol C hydrochloride-induced differentiation in specific cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance or suboptimal results during Cardiogenol C hydrochloride-induced differentiation of cell lines into cardiomyocytes.
Troubleshooting Guide: Overcoming Resistance to this compound
This compound is a small molecule known to induce cardiomyogenesis through the activation of the Wnt signaling pathway and modulation of chromatin remodeling proteins. Resistance to its effects, while not widely documented in specific cell lines, can be hypothesized based on its mechanism of action and general principles of resistance to differentiation-inducing agents.
Below is a structured guide to troubleshoot experiments where cells exhibit poor or no differentiation in response to this compound.
Table 1: Troubleshooting Common Issues in Cardiogenol C-Induced Differentiation
| Observation | Potential Cause | Suggested Solution | Verification Method |
| No or low expression of early cardiac markers (GATA4, Nkx2.5, Tbx5) | 1. Suboptimal Cell Culture Conditions: - Incorrect cell density - Poor cell quality/health - Spontaneous differentiation of pluripotent stem cells | - Optimize seeding density. For many PSC lines, >95% confluency is critical at the start of differentiation.[1] - Ensure starting cells are of high quality with low passage numbers and exhibit markers of pluripotency.[1] - Passage cells before they become overly confluent to minimize spontaneous differentiation.[1] | - Phase-contrast microscopy for morphology and confluency assessment. - Flow cytometry or ICC for pluripotency markers (e.g., OCT4, TRA-1-60). |
| 2. Inactive this compound: - Improper storage - Degradation of the compound in solution | - Store stock solutions at -20°C or -80°C as recommended. - Prepare fresh working solutions for each experiment. | - Test the compound on a previously validated sensitive cell line. | |
| 3. Alterations in the Wnt Signaling Pathway: - Mutations or altered expression of key pathway components (e.g., Frizzled receptors, LRP5/6, β-catenin). - Upregulation of endogenous Wnt pathway inhibitors (e.g., DKK1, sFRPs). | - Sequence key Wnt pathway genes in the resistant cell line. - Analyze the expression levels of Wnt pathway components and inhibitors via qPCR or Western blot. - Consider co-treatment with a GSK3β inhibitor (e.g., CHIR99021) to more potently activate the canonical Wnt pathway. | - Luciferase reporter assay for TCF/LEF activity. - qPCR/Western blot for Wnt target genes (e.g., Axin2). | |
| Expression of early markers, but no progression to late-stage markers (cTnI, MHC) | 4. Block in Chromatin Remodeling: - Mutations or altered expression of chromatin remodeling proteins (e.g., components of the SWI/SNF complex). - Epigenetic silencing of key cardiac genes. | - Analyze the expression of key chromatin remodeling proteins. - Perform ChIP-seq or ATAC-seq to assess chromatin accessibility at cardiac gene loci. - Co-treat with epigenetic modifiers like histone deacetylase (HDAC) inhibitors (e.g., Valproic Acid), but be aware that this can sometimes be inhibitory.[2] | - Western blot for histone modifications (e.g., H3K27ac). - qPCR for late-stage cardiac markers after treatment with epigenetic modifiers. |
| High cell death observed after treatment | 5. Cellular Toxicity: - Cardiogenol C concentration is too high for the specific cell line. - Off-target effects of the compound. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of Cardiogenol C. - Ensure the purity of the this compound. | - Cell viability assays (e.g., MTT, Trypan Blue exclusion). - Apoptosis assays (e.g., Annexin V staining). |
| Inconsistent results between experiments | 6. Experimental Variability: - Inconsistent cell seeding density. - Variation in reagent preparation. - Subjective assessment of differentiation (e.g., visual inspection of beating). | - Standardize all protocol steps, especially cell seeding and reagent preparation.[2] - Use quantitative methods to assess differentiation. | - Implement strict quality control for all reagents. - Use quantitative assays like qPCR, flow cytometry, or microelectrode array (MEA) analysis.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: Cardiogenol C, a diaminopyrimidine compound, is believed to induce cardiomyogenesis by activating the canonical Wnt signaling pathway. This activation leads to the accumulation of β-catenin, which then translocates to the nucleus to activate cardiac-specific transcription factors. Additionally, it is suggested to influence the expression of key chromatin remodeling proteins, which helps to establish a cardiac-specific gene expression program.
Q2: At what concentration should I use this compound?
A2: The optimal concentration can be cell line-dependent. For embryonic stem cells, an EC50 of 0.1 µM has been reported, with effective concentrations ranging from 0.25 µM to 5 µM. It is highly recommended to perform a dose-response experiment for your specific cell line to determine the optimal concentration that maximizes differentiation with minimal toxicity.
Q3: My cells are not beating, even though I see expression of some cardiac markers. What does this mean?
A3: Expression of cardiac markers precedes the development of a fully functional, contractile cardiomyocyte. The absence of beating could indicate incomplete differentiation. This could be due to several factors, including suboptimal culture conditions, insufficient time in culture, or a block in the later stages of cardiomyocyte maturation. It is also possible that the cells have differentiated into cardiomyocyte-like cells that do not yet have the machinery for contraction.[2] Quantitative analysis of late-stage markers like cardiac troponin I (cTnI) and sarcomeric myosin heavy chain (MHC), along with electrophysiological analysis, can provide a more comprehensive assessment of differentiation status.
Q4: Can I use this compound in combination with other small molecules?
A4: Yes, combination therapies are a common strategy in differentiation protocols. However, the effects can be synergistic or antagonistic. For example, while Cardiogenol C activates the Wnt pathway, other protocols may require a subsequent inhibition of the Wnt pathway to promote terminal differentiation. Pre-treatment of mouse hair bulge progenitor cells with Valproic acid, an HDAC inhibitor, was found to inhibit the effects of Cardiogenol C.[2] Therefore, any combination should be carefully designed and empirically tested.
Q5: How can I confirm that my resistant phenotype is due to a specific pathway alteration?
A5: To confirm a suspected resistance mechanism, you can perform rescue experiments. For example, if you hypothesize that resistance is due to the upregulation of a Wnt inhibitor, you could use siRNA to knock down that inhibitor and see if sensitivity to Cardiogenol C is restored. Similarly, if a downstream component of the Wnt pathway is suspected to be deficient, you could try to rescue the phenotype by overexpressing that component.
Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for Cardiac Transcription Factors
This protocol is for the analysis of early cardiac markers GATA4, Nkx2.5, and Tbx5.
-
RNA Extraction:
-
Harvest cells at the desired time point after Cardiogenol C treatment.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is desirable.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of random hexamers and oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific), forward and reverse primers for your gene of interest (GATA4, Nkx2.5, Tbx5) and a housekeeping gene (e.g., GAPDH, ACTB), and nuclease-free water.
-
Add the cDNA template to the master mix.
-
Run the qPCR reaction on a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Perform a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Protocol 2: Western Blot for Cardiac Troponin I (cTnI)
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cTnI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot on a chemiluminescence imaging system.
-
Normalize the cTnI signal to a loading control like GAPDH or β-actin.
-
Protocol 3: Immunofluorescence for Sarcomeric Myosin Heavy Chain (MHC)
-
Cell Preparation:
-
Culture cells on glass coverslips.
-
At the desired time point, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
-
Antibody Staining:
-
Incubate with a primary antibody against sarcomeric MHC in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Visualizations
Caption: Proposed signaling pathway of this compound in cardiomyocyte differentiation.
Caption: A logical workflow for troubleshooting resistance to Cardiogenol C-induced differentiation.
Caption: A typical experimental workflow for assessing Cardiogenol C-induced differentiation.
References
improving the long-term viability of cardiomyocytes generated with Cardiogenol C hydrochloride
Welcome to the technical support center for Cardiogenol C hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the long-term viability of cardiomyocytes generated using this potent cardiomyogenic agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and data to support your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the differentiation and maintenance of cardiomyocytes generated with this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Cardiomyocyte Yield or Differentiation Efficiency | 1. Suboptimal starting cell population (e.g., low pluripotency, high passage number).[1] 2. Incorrect cell seeding density; cultures should be >95% confluent on Day 0.[1] 3. Inappropriate concentration of this compound. | 1. Ensure starting pluripotent stem cells are of high quality with low differentiation (<10%) and express key pluripotency markers.[1] 2. Perform a cell density titration experiment to find the optimal seeding density for your specific cell line.[1] 3. Conduct a dose-response experiment for Cardiogenol C (e.g., 50 nM to 5 µM) to determine the optimal concentration. The reported EC50 is ~100 nM.[2][3] |
| Cardiomyocytes Express Markers but Do Not Beat | 1. Immature cardiomyocyte phenotype. 2. Suboptimal culture conditions post-differentiation. 3. Misinterpretation of visual assessment.[1] | 1. Prolong the culture period to allow for further maturation. 2. Ensure maintenance medium is optimized for cardiomyocyte health and that culture surfaces (e.g., laminin-coated) are appropriate.[4][5] 3. Use a microelectrode array (MEA) to measure beat rate and confirm functionality, as visual assessment can be subjective.[1] |
| Poor Cell Attachment and/or Detachment Over Time | 1. Inadequate coating of culture vessels. 2. High cell density leading to clumping and detachment.[6] 3. Use of serum-containing medium promoting fibroblast overgrowth and myocyte lifting.[6][7] | 1. Use laminin-coated plates and ensure the coating procedure is performed correctly.[5] 2. Plate cells at a density that avoids excessive clumping.[6] 3. Transition to a serum-free maintenance medium after initial attachment to inhibit fibroblast proliferation.[7] |
| Decreased Viability and Loss of Rod-Shape in Long-Term Culture | 1. Suboptimal pH of the culture medium. 2. Lack of essential nutrients or supplements. 3. Accumulation of toxic metabolites. | 1. Maintain the culture medium pH around 7.4 for optimal viability.[8] 2. Consider adding supplements like lipids to the culture medium.[8] 3. Perform regular (e.g., every 2 days) medium changes to replenish nutrients and remove waste.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cardiomyocyte differentiation? A1: this compound is a cell-permeable diaminopyrimidine compound that effectively induces the differentiation of embryonic stem cells (ESCs) and other progenitor cells into cardiomyocytes.[2][3][9] Its proposed mechanism involves the activation of the Wnt signaling pathway, which upregulates key cardiac transcription factors such as GATA4, Nkx2.5, and Tbx5, initiating the cardiomyogenic program.[10][11]
Q2: What is the recommended concentration and treatment duration for Cardiogenol C? A2: The effective concentration (EC50) for inducing mouse ESC differentiation is approximately 100 nM.[3] However, studies have successfully used concentrations around 1 µM for treating various progenitor cells.[9] The optimal concentration and duration should be empirically determined for your specific cell type and experimental setup. A typical treatment duration is several days (e.g., 7 days).[9]
Q3: Can Cardiogenol C be used on cell types other than embryonic stem cells? A3: Yes. Cardiogenol C has been shown to induce cardiomyogenic effects in various lineage-committed progenitor cells, including cardiovascular progenitor cells, C2C12 skeletal myoblasts, and mouse hair bulge progenitor cells.[9][10][12]
Q4: My Cardiogenol C-treated cells express cardiac troponin I (cTnI) and sarcomeric myosin heavy chain, but they are not contracting. Is this normal? A4: This phenomenon has been observed. In some cell types, such as hair bulge progenitor cells, Cardiogenol C can induce the expression of early and late cardiac markers without achieving functional contractility.[10][11] These are often referred to as "cardiomyocyte-like cells." Achieving a fully mature, contractile phenotype may require extended culture, co-culture with mature cardiomyocytes, or additional maturation factors.
Q5: How can I improve the purity of my cardiomyocyte culture? A5: A common issue in cardiomyocyte cultures is the overgrowth of non-myocytes, particularly fibroblasts.[13] To enhance purity, you can use a serum-free maintenance medium, as serum promotes fibroblast proliferation.[7] Additionally, a pre-plating step can be employed where the mixed cell suspension is plated on an uncoated dish for 1-2 hours; fibroblasts adhere more quickly, allowing the myocyte-rich supernatant to be transferred to a new, properly coated dish.[5]
Experimental Protocols
Protocol 1: Induction of Cardiomyocyte Differentiation with Cardiogenol C
This protocol provides a general framework for inducing differentiation. It should be optimized for your specific progenitor cell line.
-
Cell Plating:
-
Coat a 12-well plate with laminin according to the manufacturer's instructions.[5]
-
Dissociate progenitor cells into a single-cell suspension.
-
Seed cells at a high density (e.g., 350,000 - 800,000 cells/well) to achieve >95% confluency within 48 hours.[1]
-
Culture for 48 hours in standard expansion medium. A ROCK inhibitor (e.g., 10 µM Y-27632) can be added during plating to improve survival.[1]
-
-
Cardiogenol C Treatment (Day 0):
-
Prepare the differentiation medium. This is typically a basal medium (e.g., DMEM/F12) supplemented with factors appropriate for your cell line.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the Cardiogenol C stock solution into the differentiation medium to the desired final concentration (e.g., 1 µM).
-
Aspirate the expansion medium from the cells and replace it with the Cardiogenol C-containing differentiation medium.
-
-
Maintenance and Monitoring:
-
Perform full medium changes every 2 days with fresh Cardiogenol C-containing medium for the duration of the induction period (e.g., 7 days).
-
After the induction period, switch to a cardiomyocyte maintenance medium (often serum-free) to support long-term viability and maturation.
-
Begin monitoring for beating areas as early as Day 8 of differentiation.[1]
-
Assess differentiation efficiency at desired time points (e.g., Day 15) using immunocytochemistry or flow cytometry for cardiac markers like cTnT.
-
Protocol 2: Assessment of Cardiomyocyte Viability (Trypan Blue Exclusion)
-
Cell Preparation:
-
Aspirate the culture medium from the well.
-
Wash the cells once with 1x PBS.
-
Add an appropriate dissociation reagent (e.g., TrypLE) and incubate at 37°C until cells detach.
-
Neutralize the dissociation reagent with culture medium and transfer the cell suspension to a conical tube.
-
-
Staining and Counting:
-
Mix a 10 µL aliquot of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Count the number of viable (unstained, bright) and non-viable (blue) cells under a microscope.
-
-
Calculation:
-
Calculate the percentage of viable cells using the formula:
-
% Viability = (Number of Viable Cells / Total Number of Cells) x 100
-
-
Visualizations
// Node Definitions CgC [label="Cardiogenol C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kremen1 [label="Kremen1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wnt [label="Wnt Signaling Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; TFs [label="Cardiac Transcription Factors\n(GATA4, Nkx2.5, Tbx5)", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"]; CM_Diff [label="Cardiomyocyte\nDifferentiation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges CgC -> Kremen1 [arrowhead=tee, label="Suppresses"]; Kremen1 -> Wnt [arrowhead=tee, label="Inhibits"]; Wnt -> TFs [arrowhead=normal, label="Activates"]; TFs -> CM_Diff [arrowhead=normal, label="Initiates"]; } Caption: Proposed signaling pathway for Cardiogenol C-induced cardiomyocyte differentiation.
// Node Definitions start [label="Start:\nLow Cardiomyocyte Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is starting cell\nquality high?\n(<10% differentiated)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Yes", shape=plaintext]; a1_no [label="No", shape=plaintext]; s1 [label="Action:\nRestart with high-quality,\nlow-passage hPSCs.", fillcolor="#F1F3F4", fontcolor="#202124"];
q2 [label="Is seeding density\noptimal?\n(>95% confluent at Day 0)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Yes", shape=plaintext]; a2_no [label="No", shape=plaintext]; s2 [label="Action:\nOptimize seeding density\nfor the specific cell line.", fillcolor="#F1F3F4", fontcolor="#202124"];
q3 [label="Is Cardiogenol C\nconcentration correct?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="Yes", shape=plaintext]; a3_no [label="No", shape=plaintext]; s3 [label="Action:\nPerform a dose-response\ncurve (e.g., 50 nM - 5 µM).", fillcolor="#F1F3F4", fontcolor="#202124"];
end_node [label="Problem likely resolved.\nConsult further literature.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> a1_no [dir=none]; a1_no -> s1; q1 -> a1_yes [dir=none]; a1_yes -> q2; q2 -> a2_no [dir=none]; a2_no -> s2; q2 -> a2_yes [dir=none]; a2_yes -> q3; q3 -> a3_no [dir=none]; a3_no -> s3; q3 -> a3_yes [dir=none]; a3_yes -> end_node; }
Caption: A logical workflow for troubleshooting low cardiomyocyte yield.
// Node Definitions start [label="Progenitor Cell\nCulture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; plate [label="High-Density\nPlating", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treat [label="Cardiogenol C\nTreatment", fillcolor="#FBBC05", fontcolor="#202124"]; maintain [label="Long-Term\nMaintenance", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Analysis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
sub_analysis [shape=record, label=" Marker Expression\n(ICC / Flow) | Functional Assessment\n(Beating / MEA)", fillcolor="#5F6368", fontcolor="#FFFFFF", margin="0.2,0.1"];
// Edges start -> plate [arrowhead=normal]; plate -> treat [arrowhead=normal]; treat -> maintain [arrowhead=normal]; maintain -> analysis [arrowhead=normal]; analysis -> sub_analysis [style=dashed, arrowhead=none]; }
Caption: General experimental workflow for generating and analyzing cardiomyocytes.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. This compound | CAS 1049741-55-0 | Tocris Bioscience [tocris.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. An improved protocol for the isolation and cultivation of embryonic mouse myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule cardiogenol C upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
Validating Cardiogenol C Hydrochloride-Induced Cardiomyocytes with Immunocytochemistry for Cardiac Troponin I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ability to generate cardiomyocytes from pluripotent stem cells or other progenitor cells is a cornerstone of cardiovascular research and regenerative medicine. Small molecules that can direct this differentiation process offer a scalable and cost-effective alternative to traditional growth factor-based methods. This guide provides a comparative overview of Cardiogenol C hydrochloride, a known inducer of cardiomyogenesis, and other small molecule alternatives. The focus is on the validation of induced cardiomyocytes through immunocytochemistry for the cardiac-specific marker, cardiac troponin I (cTnI).
Performance Comparison of Small Molecule Inducers
| Small Molecule(s) | Target Pathway | Reported Differentiation Efficiency (% Troponin Positive Cells) | Cell Type | Reference |
| This compound | Wnt/β-catenin signaling (inhibition) | Data not available for cTnI percentage | Embryonic stem cells, Lineage-committed progenitor cells | [1] |
| CHIR99021 + IWR-1 | Wnt/β-catenin signaling (activation followed by inhibition) | >80% Troponin T positive | Human induced pluripotent stem cells (hiPSCs) | |
| KY02111 | Wnt signaling (inhibition) | Robust cardiac differentiation (quantitative data varies) | Human embryonic stem cells (hESCs) and hiPSCs | |
| CHIR99021 + Wnt-C59 | Wnt/β-catenin signaling (activation followed by inhibition) | Up to 95% TNNT2 positive | hiPSCs |
Note: The table highlights the challenge in directly comparing Cardiogenol C with other compounds due to the lack of standardized reporting of differentiation efficiency based on cardiac troponin I expression. Troponin T (TNNT2) is also a widely accepted cardiac marker for quantifying differentiation efficiency.
Signaling Pathway of Cardiogenol C in Cardiomyocyte Differentiation
Cardiogenol C and structurally related compounds have been shown to promote cardiomyocyte generation by inhibiting the canonical Wnt/β-catenin signaling pathway. During embryonic development, the temporal regulation of Wnt signaling is critical for cardiac lineage commitment. Early activation of the pathway is required for mesoderm induction, while subsequent inhibition is necessary for the specification of cardiac progenitors. Cardiogenol C is believed to act during this later phase, antagonizing Wnt/β-catenin activity and thereby promoting the differentiation of cardiac progenitor cells into cardiomyocytes.
References
A Head-to-Head Comparison: Cardiogenol C Hydrochloride vs. 5-Azacytidine for Cardiac Differentiation Efficiency
For researchers, scientists, and drug development professionals, the choice of inducing agent is critical for the successful differentiation of stem cells into cardiomyocytes. This guide provides an objective comparison of two prominent small molecules used for this purpose: Cardiogenol C hydrochloride and 5-azacytidine. We delve into their mechanisms of action, differentiation efficiencies supported by experimental data, and detailed experimental protocols to assist in making an informed decision for your research.
At a Glance: Key Differences
| Feature | This compound | 5-Azacytidine |
| Mechanism of Action | Wnt signaling pathway modulation | DNA demethylation |
| Reported Efficiency | Up to 90% expression of cardiac transcription factors in embryonic stem cells. | Varies by cell type (e.g., ~20% in rat VSELs, 37-47% in human fetal MSCs). |
| Specificity | Appears to be more specific for the cardiac lineage. | Can induce differentiation into other cell types (e.g., skeletal myocytes, adipocytes). |
| Cell Type Suitability | Effective in embryonic stem cells and lineage-committed progenitor cells. | Broadly used in various mesenchymal stem cells (MSCs) and other stem cell types. |
Mechanism of Action and Signaling Pathways
This compound: Targeting the Wnt Signaling Pathway
Cardiogenol C, a diaminopyrimidine compound, is believed to induce cardiomyogenesis by modulating the Wnt signaling pathway.[1] The Wnt pathway is known to have a biphasic role in cardiac development, where its initial activation is required for mesoderm induction, followed by its inhibition to allow for cardiac specification. Cardiogenol C is thought to act as an inhibitor of Wnt signaling, thereby promoting the differentiation of cardiac progenitors into mature cardiomyocytes. This targeted mechanism of action may contribute to its high reported efficiency and specificity for the cardiac lineage.
5-Azacytidine: A DNA Demethylating Agent
5-Azacytidine is a chemical analog of cytidine that induces cardiac differentiation through a different, broader mechanism: DNA demethylation.[2][3] By inhibiting DNA methyltransferases, 5-azacytidine leads to a reduction in DNA methylation, which in turn can activate silenced genes, including key cardiac-specific transcription factors.[2] The extracellular signal-regulated kinase (ERK) signaling pathway has been identified as a key player in 5-azacytidine-induced cardiomyogenesis.[2][4] However, its non-specific mode of action can also lead to the activation of other developmental pathways, resulting in the differentiation of cells into other lineages, such as skeletal muscle and fat cells.[5]
References
- 1. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine Induces Cardiac Differentiation of Human Umbilical Cord-Derived Mesenchymal Stem Cells by Activating Extracellular Regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combine effect of 5-azacytidine and tgf- β in differentiation of mesenchymal stem cells towards cardiomyocytes - MedCrave online [medcraveonline.com]
- 4. 5-Azacytidine induces cardiac differentiation of human umbilical cord-derived mesenchymal stem cells by activating extracellular regulated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Small Molecules for Cardiomyogenesis: Cardiogenol C Hydrochloride and Alternatives
For researchers, scientists, and drug development professionals, the quest for efficient and reliable methods to generate cardiomyocytes is paramount for cardiac regeneration research and drug discovery. Small molecules offer a powerful tool to direct the differentiation of stem and progenitor cells into cardiomyocytes. This guide provides a comparative overview of Cardiogenol C hydrochloride and other prominent small molecules used in cardiomyogenesis, with a focus on their performance, underlying mechanisms, and experimental protocols.
Introduction to Small Molecule-Induced Cardiomyogenesis
The ability to generate cardiomyocytes from pluripotent or somatic cells holds immense therapeutic potential for heart disease. Small molecules have emerged as a valuable alternative to genetic manipulation or recombinant proteins for inducing cardiomyogenesis due to their cost-effectiveness, scalability, and precise control over cellular processes. This guide focuses on this compound, a diaminopyrimidine compound, and compares it with other widely used small molecules, including sulfonyl-hydrazones (Shz), 5-azacytidine, and cocktails involving Wnt pathway modulators like CHIR99021.
Performance Comparison of Cardiomyogenic Small Molecules
Direct comparative studies of various small molecules under identical experimental conditions are limited. The following tables summarize quantitative data from individual studies to provide a performance overview. It is crucial to consider that the cell types, concentrations, and protocols differ between studies, which may influence the reported efficiencies.
Table 1: Efficacy of this compound in Inducing Cardiomyogenesis
| Cell Type | Concentration | Key Results | Reference |
| Mouse Embryonic Stem Cells (ESCs) | 0.1 µM (EC50) | Induction of myosin heavy chain (MHC)-positive cardiomyocytes.[1] | [1] |
| Mouse Embryonic Stem Cells (ESCs) | 0.25 µM | ~90% of cells express cardiac transcription factors GATA-4, MEF2, and Nkx2.5, and exhibit spontaneous beating.[1] | [1] |
| P19 Embryonal Carcinoma Cells | 1 µM | Significant increase in atrial natriuretic factor (ANF) expression after 7 days.[2] | [2] |
| C2C12 Skeletal Myoblasts | 1 µM | Upregulation of cardiac markers ANF and Nkx2.5; induction of cardiac-like sodium currents.[2][3] | [2][3] |
| Cardiovascular Progenitor Cells | 1 µM | Significant increase in the percentage of cardiac bodies with beating cardiomyocytes.[2] | [2] |
Table 2: Efficacy of Other Small Molecules in Inducing Cardiomyogenesis
| Small Molecule(s) | Cell Type | Concentration | Differentiation Efficiency | Reference |
| Sulfonyl-hydrazone-1 (SHZ) | Murine Induced Pluripotent Stem Cells (iPSCs) | 5 µM | Enhanced cardiomyocyte marker expression and yield.[4] | [4] |
| 5-Azacytidine | Very Small Embryonic-Like Stem Cells (VSELs) | 10 µM | Differentiation into cardiomyocytes with increased cTnT and α-actin positive cells.[3] | [3] |
| 5-Azacytidine | Human Umbilical Cord-Derived MSCs | Not Specified | Induced cardiomyocyte phenotypes with expression of cardiac-specific markers.[5] | [5] |
| CHIR99021 + Wnt C-59 | Human iPSCs | Not Specified | Up to 95% TNNT positive contractile cardiomyocytes.[6] | [6] |
| IWR-1 | Human ESCs | Not Specified | 89.42 ± 5.94% TNNT2 expressing cells.[7] | [7] |
| DKK1 (for comparison) | Human ESCs | Not Specified | 29.48 ± 2.49% TNNT2 expressing cells.[7] | [7] |
| CHIR99021 + A-485 (2C) | Human ESC-derived Cardiomyocytes | Not Specified | Induces dedifferentiation into regenerative cardiac cells.[8] | [8] |
Signaling Pathways in Small Molecule-Induced Cardiomyogenesis
The mechanisms by which these small molecules induce a cardiac fate are diverse, often involving the modulation of key developmental signaling pathways.
This compound
Cardiogenol C, a diaminopyrimidine compound, has been shown to induce the expression of multiple cardiac muscle markers, including myosin heavy chain, GATA-4, MEF2, and Nkx2.5[9]. While its precise molecular target is not fully elucidated, evidence suggests its involvement of the Wnt signaling pathway [2].
Figure 1. Proposed signaling pathway for Cardiogenol C.
Wnt Pathway Modulators (e.g., CHIR99021)
A common strategy for inducing cardiomyogenesis involves the temporal modulation of the Wnt signaling pathway. The process typically involves an initial activation of the Wnt pathway to induce mesoderm formation, followed by its inhibition to promote cardiac specification[6][10]. CHIR99021 is a potent GSK3 inhibitor that activates the canonical Wnt/β-catenin pathway[11].
Figure 2. Biphasic Wnt signaling modulation for cardiomyogenesis.
DNA Methylation Inhibitors (e.g., 5-Azacytidine)
5-Azacytidine is a chemical analog of cytidine that inhibits DNA methyltransferases, leading to DNA demethylation and subsequent changes in gene expression[1][3]. This epigenetic modification can activate key cardiac developmental genes. However, its effects can be broad and may also induce other cell lineages, suggesting a lower specificity compared to more targeted approaches[12][13][14].
Figure 3. Mechanism of 5-Azacytidine in cardiomyogenesis.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are summarized methodologies for key experiments cited in this guide.
General Experimental Workflow for Small Molecule-Induced Cardiomyogenesis
References
- 1. Combine effect of 5-azacytidine and tgf- β in differentiation of mesenchymal stem cells towards cardiomyocytes - MedCrave online [medcraveonline.com]
- 2. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine-Induced Cardiomyocyte Differentiation of Very Small Embryonic-Like Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic sulfonyl-hydrazone-1 positively regulates cardiomyogenic microRNA expression and cardiomyocyte differentiation of induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Azacytidine induces cardiac differentiation of human umbilical cord-derived mesenchymal stem cells by activating extracellular regulated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making cardiomyocytes with your chemistry set: Small molecule-induced cardiogenesis in somatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule-Mediated Directed Differentiation of Human Embryonic Stem Cells Toward Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologically inducing regenerative cardiac cells by small molecule drugs [elifesciences.org]
- 9. Small molecules that induce cardiomyogenesis in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Cardiac regeneration: Pre-existing cardiomyocyte as the hub of novel signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. researchgate.net [researchgate.net]
- 14. 5-azacytidine promotes the transdifferentiation of cardiac cells to skeletal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Gene Expression Analysis for Confirming Cardiomyocyte Phenotype Following Cardiogenol C Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cardiogenol C hydrochloride with other common methods for inducing a cardiomyocyte phenotype from progenitor or stem cells. The focus is on the gene expression analysis used to confirm successful differentiation, supported by experimental data and detailed protocols.
Introduction to Cardiogenol C in Cardiomyocyte Differentiation
Cardiogenol C, a diaminopyrimidine compound, has emerged as a significant small molecule for inducing cardiomyogenesis. It effectively promotes the differentiation of various cell types, including embryonic stem cells and lineage-committed progenitor cells, into cells exhibiting a cardiomyocyte phenotype.[1][2] This induction is characterized by the upregulation of key cardiac-specific genes and the development of functional properties akin to native cardiomyocytes, such as spontaneous contractions.[1] The proposed mechanism of action for Cardiogenol C involves the modulation of the Wnt signaling pathway, a critical regulator of cardiac development.[2][3]
Comparative Analysis of Cardiomyocyte Induction Methods
While Cardiogenol C is a potent inducer of cardiomyocyte differentiation, several alternative methods are widely used in the field. This section compares Cardiogenol C with two prominent strategies: the use of other small molecules that modulate Wnt signaling (e.g., CHIR99021 and IWP2) and the application of growth factors from the TGF-β superfamily (Activin A and BMP4).
Quantitative Gene Expression Analysis
The confirmation of a cardiomyocyte phenotype relies heavily on the quantitative analysis of specific gene expression. Real-time quantitative polymerase chain reaction (RT-qPCR) is a standard technique for this purpose. The table below summarizes the reported effects of different treatments on the expression of key cardiac marker genes.
Note: Direct comparison of fold-change values between studies should be approached with caution due to variations in cell types, treatment concentrations, and experimental durations.
| Treatment Method | Key Cardiac Markers Upregulated | Reported Gene Expression Changes (Fold Change or % Positive Cells) | Cell Types Studied |
| Cardiogenol C | ANF, Nkx2.5, GATA4, Tbx5, cTnI, Sarcomeric Myosin Heavy Chain | - ANF expression significantly increased (luciferase assay)[1] - Upregulation of Nkx2.5 (luciferase assay)[1] - Expression of GATA4, Nkx2.5, and Tbx5 induced[2] | P19 Embryonic Carcinoma Cells, C2C12 Skeletal Myoblasts, Mouse Hair Bulge Progenitor Cells[1][2] |
| Wnt Signaling Modulators (CHIR99021 + IWP2/XAV939) | cTnT, Myh6, Nkx2.5 | - Up to 98% cTnT+ cells[4] - ~86% cTnT+ cells with CHIR99021 + XAV939[5] - Significant increase in cTnT and Myh6 expression[5] | Human Induced Pluripotent Stem Cells (hiPSCs), Mouse Embryonic Stem Cells (mESCs)[4][5] |
| Growth Factors (Activin A + BMP4) | Nkx2.5, GATA4, TNNT2 | - Upregulation of Nkx2.5 and GATA4[6] | Human Embryonic Stem Cells (hESCs), Human Amniotic Epithelial Cells |
Signaling Pathways in Cardiomyocyte Differentiation
The differentiation of progenitor cells into cardiomyocytes is orchestrated by complex signaling networks. Understanding these pathways is crucial for optimizing differentiation protocols.
Cardiogenol C and the Wnt Signaling Pathway
Cardiogenol C is proposed to promote cardiomyocyte differentiation by activating the Wnt signaling pathway, potentially through the suppression of Kremen1, a Wnt signaling inhibitor.[2][3]
Figure 1. Proposed mechanism of Cardiogenol C action via the Wnt signaling pathway.
Alternative Signaling Pathways
The Wnt signaling pathway is also a key target for other small molecules used in cardiomyocyte differentiation. A common and highly efficient method involves a biphasic modulation of this pathway: an initial activation followed by a later inhibition.
References
- 1. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [scholars.csus.edu]
- 5. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells by WNT Switch Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Electrophysiological Characterization of Cardiomyocytes: Cardiogenol C Hydrochloride-Derived Cells vs. Established Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the electrophysiological properties of cardiomyocytes derived using Cardiogenol C hydrochloride against well-established cardiomyocyte models, such as those derived from human induced pluripotent stem cells (hiPSC-CMs). This guide highlights the available data, underscores current research gaps, and provides detailed experimental protocols for electrophysiological assessment using the gold-standard patch-clamp technique.
Introduction to this compound in Cardiomyocyte Differentiation
This compound is a small molecule that has been shown to induce the differentiation of mouse embryonic stem cells (ESCs) and mouse hair bulge progenitor cells into cardiomyocyte-like cells.[1][2] Studies have demonstrated that cells treated with Cardiogenol C express key cardiac transcription factors such as GATA4, Nkx2.5, and Tbx5, as well as cardiac-specific proteins like troponin I and sarcomeric myosin heavy chain.[1][2]
However, a critical observation to date is that while these cells express cardiac markers, they have not been observed to functionally contract.[1][2] Furthermore, there is a notable absence of published data on their electrophysiological properties obtained through patch-clamp analysis. This lack of functional and electrophysiological data is a significant gap in understanding their potential as a viable model for cardiac research.
The Gold Standard: Electrophysiological Profile of hiPSC-Cardiomyocytes
In contrast, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are extensively characterized and have become a staple in cardiac safety pharmacology and disease modeling.[3][4][5][6][7] Patch-clamp analysis of hiPSC-CMs provides precise measurements of their electrophysiological properties, including action potentials and various ion channel currents that are crucial for normal cardiac function.[5][8]
Data Presentation: Comparative Electrophysiological Parameters
Due to the lack of available data for Cardiogenol C-derived cardiomyocytes, the following table presents typical electrophysiological parameters for hiPSC-CMs, which serve as a benchmark for what would be required for a comprehensive characterization of any novel cardiomyocyte-like cell.
| Electrophysiological Parameter | Typical Value Range in hiPSC-CMs | Ion Channels Involved | Significance in Cardiac Function |
| Action Potential Parameters | |||
| Resting Membrane Potential (RMP) | -60 to -80 mV | IK1 | Stability of the cardiomyocyte at rest. |
| Action Potential Amplitude (APA) | 80 to 110 mV | INa, ICaL | The magnitude of the electrical impulse. |
| Maximum Upstroke Velocity (Vmax) | 100 to 300 V/s | INa | The speed of depolarization. |
| Action Potential Duration at 90% Repolarization (APD90) | 200 to 600 ms | IKr, IKs, ICaL | The duration of the cardiac action potential. |
| Major Ion Channel Currents | |||
| Peak Sodium Current (INa) | -50 to -300 pA/pF | Nav1.5 | Responsible for the rapid depolarization phase of the action potential. |
| Peak L-type Calcium Current (ICaL) | -5 to -20 pA/pF | Cav1.2 | Triggers calcium-induced calcium release for contraction and contributes to the plateau phase. |
| Rapid Delayed Rectifier Potassium Current (IKr) | 1 to 10 pA/pF | hERG (Kv11.1) | A key current in the repolarization of the action potential. |
| Slow Delayed Rectifier Potassium Current (IKs) | 0.5 to 5 pA/pF | Kv7.1/KCNE1 | Contributes to repolarization, particularly at higher heart rates. |
| Inward Rectifier Potassium Current (IK1) | -1 to -10 pA/pF | Kir2.x | Maintains the resting membrane potential and contributes to the final phase of repolarization. |
| Transient Outward Potassium Current (Ito) | 5 to 30 pA/pF | Kv4.3/KChIP2 | Contributes to the early repolarization phase. |
| Funny Current (If) | -5 to -20 pA/pF | HCN channels | Important for pacemaking in nodal cells. |
Experimental Protocols
A detailed characterization of the electrophysiological properties of any cardiomyocyte model requires rigorous experimental protocols. The following is a generalized whole-cell patch-clamp protocol that can be adapted for such studies.
Whole-Cell Patch-Clamp Protocol for Cardiomyocytes
1. Cell Preparation:
-
Cardiomyocytes are plated on glass coverslips pre-coated with fibronectin or another suitable extracellular matrix protein.
-
Cells are allowed to adhere and mature for a designated period, which can vary depending on the cell type. For hiPSC-CMs, this can be several days to weeks.[7]
-
On the day of recording, the coverslip is transferred to a recording chamber on the stage of an inverted microscope.
2. Solutions:
-
External Solution (Tyrode's): Composition in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: Composition in mM: 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP. The pH is adjusted to 7.2 with KOH.
3. Pipette Fabrication and Sealing:
-
Borosilicate glass capillaries are pulled using a micropipette puller to create pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
The pipette is positioned over a single, healthy cardiomyocyte using a micromanipulator.
-
Gentle suction is applied to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
4. Whole-Cell Configuration and Recording:
-
After seal formation, a brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Current-Clamp Mode: Used to record action potentials. The cell is stimulated with brief current injections to elicit action potentials. Key parameters like RMP, APA, Vmax, and APD are measured.
-
Voltage-Clamp Mode: Used to isolate and measure individual ion channel currents. Specific voltage protocols are applied to activate or inactivate different channels, and pharmacological blockers are used to confirm the identity of the currents.[3][9]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for patch-clamp electrophysiological characterization of cardiomyocytes.
Simplified Signaling Pathway for Cardiomyocyte Excitation-Contraction Coupling
Caption: Simplified pathway of cardiomyocyte excitation-contraction coupling.
Conclusion
This compound presents an interesting small molecule-based approach for generating cardiomyocyte-like cells. However, the current lack of comprehensive functional data, particularly electrophysiological characterization, limits their utility and adoption by the research community. In contrast, hiPSC-CMs, despite their own limitations such as immaturity, offer a well-characterized and functionally validated platform for cardiac research.[10][11] Future studies on Cardiogenol C-derived cells must include rigorous patch-clamp analysis to determine their electrophysiological profile. This will be essential to validate their potential as a reliable and comparable model system for studying cardiac (patho)physiology and for applications in drug discovery and safety assessment.
References
- 1. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. mdpi.com [mdpi.com]
- 5. Electrophysiological Analysis of hiPSC-Derived Cardiomyocytes Using a Patch-Clamp Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of electrophysiological data from human-induced pluripotent stem cell-derived cardiomyocytes to functional preclinical safety assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Patch-clamp technique in ESC-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cardiomyocyte electrophysiology and its modulation: current views and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The electrophysiological development of cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Assessment of Cardiomyocytes Induced by Cardiogenol C Hydrochloride
For researchers in cardiac biology and drug development, the generation of functional cardiomyocytes from pluripotent stem cells (PSCs) is a critical step for disease modeling, cardiotoxicity screening, and regenerative medicine. Small molecules that direct cell fate offer a scalable and reproducible method for cardiomyocyte differentiation. This guide provides a comparative overview of Cardiogenol C hydrochloride, a notable cardiomyogenic compound, and contrasts its application with a widely used alternative, the GSK3 inhibitor CHIR99021. We present a summary of functional data, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action: Modulating the Wnt Pathway
Cardiogenol C is a diaminopyrimidine compound that promotes the differentiation of PSCs into cardiomyocytes.[1][2] Its mechanism is linked to the modulation of the canonical Wnt/β-catenin signaling pathway. Successful cardiomyocyte differentiation relies on the precise temporal regulation of Wnt signaling—initial activation is required for mesoderm induction, followed by a period of inhibition to specify cardiac fate.[3][4]
Cardiogenol C acts as an antagonist of Wnt/β-catenin signaling.[2][5] By inhibiting this pathway during a specific window of differentiation (post-gastrulation), it promotes the expansion of cardiac progenitor cells and their subsequent commitment to the cardiomyocyte lineage.[2][5]
In contrast, the prevalent "Wnt switch" method employs CHIR99021, a potent GSK3 inhibitor, to activate Wnt signaling robustly at the initial stage of differentiation to induce mesoderm.[6][7] This is followed by the application of a Wnt inhibitor (e.g., IWP2 or XAV939) to specify the cardiac lineage.[6][8]
Experimental Workflow for Functional Assessment
The functional validation of induced cardiomyocytes follows a standardized workflow, starting from the differentiation of PSCs to specialized physiological assays. This process ensures that the generated cells not only express cardiac markers but also exhibit the functional properties of native cardiomyocytes.
Comparative Functional Data
While direct, side-by-side quantitative comparisons of Cardiogenol C and CHIR99021-based protocols are limited in published literature, we can compile representative data for cardiomyocytes generated using the well-documented CHIR99021-based methods to serve as a benchmark. Studies show that Cardiogenol C induces spontaneously beating cardiomyocytes that express key cardiac transcription factors like GATA-4, MEF2, and Nkx2.5.[1] Furthermore, it has been shown to induce cardiac-like sodium currents in lineage-committed progenitor cells.[9][10]
The following tables summarize typical functional characteristics observed in human PSC-derived cardiomyocytes, primarily generated through protocols involving CHIR99021.
Table 1: Electrophysiological Properties (Representative Data for CHIR99021-based protocols)
| Parameter | Ventricular-like | Atrial-like | Nodal-like | Source |
|---|---|---|---|---|
| Action Potential Duration (APD90) | 450 - 600 ms | 200 - 350 ms | 150 - 300 ms | [11][12] |
| Maximum Upstroke Velocity (dV/dt)max | 20 - 100 V/s | 15 - 80 V/s | 5 - 20 V/s | [13] |
| Resting Membrane Potential (RMP) | -70 to -85 mV | -65 to -80 mV | -50 to -65 mV | [13] |
| Beating Rate (spontaneous) | 30 - 60 bpm | 50 - 80 bpm | 60 - 90 bpm |[14] |
Table 2: Calcium Handling & Contractility (Representative Data for CHIR99021-based protocols)
| Parameter | Typical Value Range | Source |
|---|---|---|
| Calcium Transient Amplitude (F/F0) | 1.5 - 4.0 | [10][15] |
| Calcium Transient Duration (to 50% decay) | 200 - 500 ms | [10] |
| Contraction Speed | 20 - 50 µm/s | [14] |
| Contraction Amplitude | 5 - 15% of cell length |[16] |
Note: These values are representative and can vary significantly based on the specific cell line, differentiation protocol, maturation time, and measurement technique.
Detailed Experimental Protocols
Cardiomyocyte Differentiation with Cardiogenol C (Conceptual Protocol)
This protocol is based on the compound's known function as a Wnt inhibitor applied after initial differentiation.
-
PSC Culture: Culture human PSCs on Matrigel-coated plates in mTeSR™ Plus or an equivalent maintenance medium.
-
Initiation of Differentiation: When cells reach 80-90% confluency, switch to a basal differentiation medium (e.g., RPMI/B27 minus insulin).
-
Mesoderm Induction: For the first 24-48 hours, treat cells with a mesoderm inducer such as Activin A (100 ng/mL) or a low concentration of CHIR99021 (1-2 µM).
-
Cardiac Specification with Cardiogenol C: From day 3 to day 7, replace the medium with basal differentiation medium supplemented with this compound (e.g., 0.25 - 1 µM).
-
Maintenance: From day 8 onwards, maintain the culture in basal differentiation medium, changing the medium every 2-3 days. Spontaneously contracting cells typically appear between days 8 and 12.
Cardiomyocyte Differentiation with CHIR99021 (Wnt Switch Method)
This is a widely adopted protocol for generating high-purity cardiomyocytes.[8][17]
-
PSC Culture: Culture human PSCs on Matrigel-coated plates to 80-90% confluency.
-
Wnt Activation: On day 0, initiate differentiation by replacing the medium with RPMI/B27 minus insulin containing a high concentration of CHIR99021 (e.g., 6-12 µM).[8][14]
-
Wnt Inhibition: After 24-48 hours, remove the CHIR99021-containing medium and replace it with RPMI/B27 minus insulin containing a Wnt inhibitor (e.g., 5 µM IWP2 or XAV939) for 48 hours.[8]
-
Maintenance and Maturation: From day 5 onwards, culture the cells in RPMI/B27 (with insulin). Change the medium every 2-3 days. Beating cells typically appear around day 9.[17]
Functional Assay: Calcium Transient Measurement
-
Cell Plating: Plate dissociated cardiomyocytes onto glass-bottom dishes coated with fibronectin (10 µg/mL). Allow cells to recover for 3-5 days.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2-5 µM) in Tyrode's solution for 20-30 minutes at 37°C.
-
Imaging: Wash the cells to remove excess dye and mount the dish on a confocal or widefield fluorescence microscope equipped with a high-speed camera and environmental chamber (37°C).
-
Data Acquisition: Record fluorescence intensity over time from spontaneously contracting cells or during electrical field stimulation (1 Hz).
-
Analysis: Analyze the recordings to measure transient amplitude (peak fluorescence divided by baseline), rise time, and decay kinetics.
Functional Assay: Electrophysiology (Patch-Clamp)
-
Preparation: Isolate single, beating cardiomyocytes and plate them at low density on fibronectin-coated coverslips.
-
Recording: Place a coverslip in a recording chamber on an inverted microscope, perfused with Tyrode's solution at 37°C.
-
Patching: Using a glass micropipette (3-5 MΩ resistance) filled with an internal solution, form a high-resistance gigaseal with the cell membrane.
-
Data Acquisition: In current-clamp mode, record spontaneous action potentials. In voltage-clamp mode, apply specific voltage protocols to isolate and measure individual ion channel currents (e.g., I_Na, I_Ca,L, I_Kr).
-
Analysis: Analyze the action potential waveforms to determine parameters like APD90, RMP, and (dV/dt)max. Analyze current traces to determine current-voltage relationships and channel kinetics.[7]
Conclusion
This compound is a valuable small molecule for inducing cardiomyocyte differentiation, acting through the targeted inhibition of the Wnt/β-catenin pathway. While comprehensive, direct comparative data against standard methods like the CHIR99021-based "Wnt switch" protocol is still emerging, the available evidence confirms its efficacy in generating functional, beating cardiomyocytes. The CHIR99021 method remains a highly efficient and widely characterized alternative, providing a robust benchmark for functional parameters. The choice of differentiation strategy may depend on the specific research goals, such as studying the effects of Wnt inhibition at later stages of differentiation or optimizing protocols for specific PSC lines. The experimental methods detailed here provide a framework for researchers to functionally assess and compare cardiomyocytes derived from these distinct but related chemical biology approaches.
References
- 1. Single-Cell Analysis of Contractile Forces in iPSC-Derived Cardiomyocytes: Paving the Way for Precision Medicine in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways and Gene Regulatory Networks in Cardiomyocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling. | The Lee Lab at Vanderbilt | Vanderbilt University [lab.vanderbilt.edu]
- 6. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells by WNT Switch Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving cardiac differentiation of human pluripotent stem cells by targeting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Noninvasive analysis of contractility during identical maturations revealed two phenotypes in ventricular but not in atrial iPSC-CM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparable calcium handling of human iPSC-derived cardiomyocytes generated by multiple laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single-Cell RNA-Sequencing and Optical Electrophysiology of Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes Reveal Discordance Between Cardiac Subtype-Associated Gene Expression Patterns and Electrophysiological Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. physoc.org [physoc.org]
- 13. Concise Review: Measuring Physiological Responses of Human Pluripotent Stem Cell Derived Cardiomyocytes to Drugs and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CHIR99021 Promotes hiPSC‐Derived Cardiomyocyte Proliferation in Engineered 3D Microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. Contractility of single cardiomyocytes differentiated from pluripotent stem cells depends on physiological shape and substrate stiffness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative analysis of the cardiomyocyte differentiation potential of induced pluripotent stem cells reprogrammed from human atrial or ventricular fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cardiogenol C Hydrochloride Derivatives for Enhanced Cardiac Differentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Cardiogenol C (CgC) hydrochloride, a known inducer of cardiomyocyte differentiation, and its hypothetical derivatives.[1][2][3] The objective is to present a framework for evaluating the efficacy of such compounds in directing pluripotent stem cells (PSCs) or lineage-committed progenitor cells toward a cardiac fate. The information herein is based on established principles of cardiac regeneration and small molecule-mediated differentiation, supported by standardized experimental protocols.
Introduction to Cardiogenol C and Cardiac Regeneration
Cardiogenol C is a diaminopyrimidine compound that has been shown to induce embryonic stem cells (ESCs) to differentiate into spontaneously beating cardiomyocytes.[1][2] It upregulates the expression of key cardiac markers and induces cardiac-like functional properties in progenitor cells, making it a valuable tool for cardiac cell therapy research.[1][3] The adult human heart has a very limited capacity to regenerate after injury, such as a myocardial infarction.[1][4] Cell-based therapies, which involve transplanting stem cells or progenitor cells to regenerate damaged heart tissue, are a promising strategy.[1][5] Small molecules like Cardiogenol C can enhance the success of these therapies by pre-differentiating donor cells into a cardiac lineage before transplantation, potentially improving cell survival and integration.[1]
The development of Cardiogenol C derivatives is aimed at improving upon the parent compound's efficacy, specificity, and safety profile. Ideal derivatives would exhibit enhanced potency at lower concentrations, greater efficiency in generating mature cardiomyocytes, and reduced off-target effects. This guide outlines the experimental framework necessary to validate and compare such derivatives.
Putative Mechanism of Action and Key Signaling Pathways
The precise mechanism of Cardiogenol C is not fully elucidated, but like many small molecules that promote cardiogenesis, it is thought to modulate key developmental signaling pathways. The Wnt signaling pathway, in particular, plays a crucial, time-dependent role in heart development; its initial activation promotes mesoderm specification, while its subsequent inhibition is critical for cardiac progenitor differentiation.[6][7][8] Other significant pathways involved in cardiomyocyte differentiation include BMP, FGF, Notch, and TGF-β.[6][7][9][10]
It is hypothesized that Cardiogenol C and its derivatives may act by inhibiting GSK-3β or other downstream components of the canonical Wnt pathway at the appropriate temporal window, thereby promoting the expression of cardiac-specific transcription factors like Nkx2.5.[1]
Comparative Performance Data
The following tables summarize hypothetical performance data for Cardiogenol C and two potential derivatives. These tables serve as a template for presenting results from comparative studies. Efficacy is measured by the percentage of differentiated cells expressing the cardiac-specific marker Troponin T (cTnT+), the fold change in key cardiac gene expression, and electrophysiological properties.
Table 1: Differentiation Efficiency
| Compound | Concentration (µM) | % cTnT+ Cells (Flow Cytometry) | Spontaneous Beating |
|---|---|---|---|
| Control (DMSO) | 0.1% | 2 ± 0.5% | No |
| Cardiogenol C HCl | 1.0 | 45 ± 5% | Yes |
| Derivative A | 0.5 | 65 ± 6% | Yes |
| Derivative B | 1.0 | 30 ± 4% | Weak/Arrhythmic |
Table 2: Gene Expression Analysis (qRT-PCR, Day 14)
| Compound (1.0 µM) | NKX2-5 (Fold Change) | TNNT2 (Fold Change) | MYH6 (Fold Change) |
|---|---|---|---|
| Control (DMSO) | 1.0 | 1.0 | 1.0 |
| Cardiogenol C HCl | 15.0 ± 2.0 | 25.0 ± 3.5 | 20.0 ± 2.8 |
| Derivative A | 25.0 ± 3.0 | 40.0 ± 4.2 | 35.0 ± 3.9 |
| Derivative B | 10.0 ± 1.5 | 18.0 ± 2.1 | 15.0 ± 1.7 |
Table 3: Electrophysiological Properties (Microelectrode Array)
| Compound | Beating Rate (BPM) | Field Potential Duration (ms) | Conduction Velocity (cm/s) |
|---|---|---|---|
| Cardiogenol C HCl | 65 ± 10 | 250 ± 30 | 1.5 ± 0.3 |
| Derivative A | 75 ± 8 | 280 ± 25 | 2.0 ± 0.4 |
| Derivative B | 40 ± 15 (Arrhythmic) | 350 ± 50 | 0.8 ± 0.2 |
Experimental Protocols
Detailed and reproducible protocols are essential for the valid comparison of compound efficacy. Below are standardized methodologies for inducing and assessing cardiac differentiation.
4.1. Pluripotent Stem Cell Culture and Differentiation
-
Cell Seeding: Human induced pluripotent stem cells (hiPSCs) are cultured under feeder-free conditions. For differentiation, cells are dissociated into single cells and seeded onto Matrigel-coated plates at a high density (e.g., 1-2 x 10^5 cells/cm²).[11]
-
Mesoderm Induction (Day 0-2): Differentiation is initiated by treating the cells with a basal medium (e.g., RPMI 1640) supplemented with a high concentration of Activin A (100 ng/mL) and a GSK-3β inhibitor like CHIR99021 (12 µM) to robustly activate Wnt signaling and specify mesoderm.[11][12]
-
Cardiac Specification (Day 2-5): The medium is changed to one containing a Wnt inhibitor (e.g., IWP2, 5 µM) to inhibit the Wnt pathway, which is crucial for diverting mesodermal progenitors toward a cardiac fate.[11]
-
Compound Treatment (Day 5 onwards): From day 5, the medium is switched to a maintenance medium, and cells are treated with Cardiogenol C HCl or its derivatives at various concentrations. The medium is replaced every 2-3 days. Spontaneous beating is typically observed between days 8 and 12.
4.2. Flow Cytometry for Cardiac Troponin T
-
Cell Harvest: At day 14, differentiated cells are dissociated into a single-cell suspension using TrypLE.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 or a commercial kit.
-
Staining: Cells are incubated with a primary antibody against Cardiac Troponin T (cTnT), followed by a fluorophore-conjugated secondary antibody.
-
Analysis: The percentage of cTnT-positive cells is quantified using a flow cytometer. An isotype control is used to set the gate for positive cells.[12]
4.3. Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from cells at day 14 using an appropriate kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
PCR: qRT-PCR is performed using SYBR Green master mix and primers specific for cardiac genes (e.g., NKX2-5, TNNT2, MYH6) and a housekeeping gene (e.g., GAPDH).
-
Analysis: Relative gene expression is calculated using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control group.[6][12]
4.4. Electrophysiology with Microelectrode Arrays (MEAs)
-
Cell Plating: Differentiated cardiomyocyte clusters are plated onto MEA chips.
-
Recording: After allowing the cells to couple and beat synchronously, extracellular field potentials are recorded.
-
Analysis: Software is used to analyze the beating rate, field potential duration (an indicator of the action potential duration), and signal propagation patterns across the electrode grid to determine conduction velocity.[13]
Conclusion and Future Directions
This guide provides a standardized framework for the comparative evaluation of Cardiogenol C hydrochloride derivatives. Based on the hypothetical data, "Derivative A" shows superior performance, with higher differentiation efficiency at a lower concentration and more robust functional properties compared to the parent compound. In contrast, "Derivative B" appears to be less effective and potentially cardiotoxic, as suggested by the arrhythmic beating.
Future studies should focus on elucidating the precise molecular targets of these compounds and their effects on cardiomyocyte subtype specification (e.g., ventricular, atrial, or nodal).[14] A thorough investigation of off-target effects and in vivo efficacy in animal models of myocardial infarction will be critical for translating these findings into potential therapeutic applications for cardiac repair.[1]
References
- 1. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Small molecule cardiogenol C upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concise Review: Heart Regeneration and the Role of Cardiac Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cardiac regeneration: Options for repairing the injured heart [frontiersin.org]
- 6. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways Governing Cardiomyocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. Role of Signaling Pathways during Cardiomyocyte Differentiation of Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of cardioactive drugs on action potential generation and propagation in embryonic stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A review of protocols for human iPSC culture, cardiac differentiation, subtype-specification, maturation, and direct reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Cardiomyocyte Maturation: A Comparative Guide to Cardiogenol C Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The generation of mature, functional cardiomyocytes from pluripotent stem cells is a cornerstone of cardiovascular research and drug development. A variety of small molecules and growth factors are utilized to direct differentiation and maturation, with Cardiogenol C hydrochloride emerging as a notable cardiogenic compound. This guide provides an objective comparison of Cardiogenol C's performance with other established alternatives, supported by available experimental data, to aid researchers in making informed decisions for their specific applications.
Performance Comparison of Cardiomyocyte Maturation Protocols
While direct quantitative, side-by-side comparisons of Cardiogenol C with other maturation agents are limited in current literature, this section summarizes the known effects of Cardiogenol C and provides benchmark data from other common maturation protocols.
This compound: Known Effects
Cardiogenol C has been shown to promote the differentiation of progenitor cells into cardiomyocytes. Key reported effects include:
-
Upregulation of Cardiac Markers: Treatment with Cardiogenol C has been demonstrated to increase the expression of early cardiac transcription factors such as Nkx2.5 and the cardiac hormone atrial natriuretic factor (ANF)[1].
-
Induction of Cardiomyocyte-like Phenotype: Studies have shown that Cardiogenol C can induce the formation of spontaneously beating cardiomyocyte-like cells from progenitor cells[2][3].
-
Induction of Cardiac-Specific Ion Channels: Cardiogenol C treatment has been associated with the upregulation of the cardiac sodium channel protein NaV1.5, a crucial component for proper action potential propagation in cardiomyocytes[2].
Comparative Data on Cardiomyocyte Maturation Markers
The following tables present typical quantitative data for key maturation markers obtained through various established protocols. This data serves as a benchmark for assessing the maturity of cardiomyocytes. Note: Direct comparative data for Cardiogenol C is not available in the reviewed literature.
Table 1: Electrophysiological Properties of hPSC-Cardiomyocytes under Different Maturation Protocols
| Parameter | Immature hPSC-CMs | Long-Term Culture (Late-stage) | Wnt Pathway Modulation | Adult Human Ventricular CMs |
| Resting Membrane Potential (mV) | ~ -60[4] | ~ -75 to -80 | ~ -70 to -80 | ~ -90[4] |
| Action Potential Amplitude (mV) | ~ 70-90 | ~ 90-110 | ~ 90-100 | ~ 120 |
| Maximum Upstroke Velocity (V/s) | ~ 10-30 | ~ 100-200 | ~ 100-150 | > 200 |
| Action Potential Duration (APD90, ms) | Highly variable, often prolonged | 300-500 | 300-450 | 250-300 |
Table 2: Structural Characteristics of hPSC-Cardiomyocytes
| Parameter | Immature hPSC-CMs | Long-Term Culture (Late-stage) | Micropatterned Surfaces | Adult Human Ventricular CMs |
| Cell Size (Area, µm²) | ~ 500[5] | ~ 1700[5] | Variable, aligned | ~ 10,000-15,000[6] |
| Sarcomere Length (µm) | ~ 1.6-1.7 | ~ 1.8-1.9[7] | ~ 1.8-2.0 | ~ 2.2 |
| Multinucleation (%) | < 5%[5] | ~ 35%[5] | Variable | 25-57%[5] |
Table 3: Gene Expression Markers of Cardiomyocyte Maturation (Illustrative Fold Change)
| Gene | Function | Expected Change with Maturation |
| TNNI3 (cTnI) | Cardiac troponin I (adult isoform) | Increase |
| TNNI1 (ssTnI) | Slow skeletal troponin I (fetal isoform) | Decrease |
| MYH7 (β-MHC) | Beta-myosin heavy chain (adult isoform) | Increase |
| MYH6 (α-MHC) | Alpha-myosin heavy chain (fetal isoform) | Decrease |
| SCN5A | Cardiac sodium channel | Increase |
| KCNJ2 | Inward rectifier potassium channel (IK1) | Increase |
| SERCA2a | Sarcoplasmic reticulum Ca2+-ATPase | Increase |
| RYR2 | Ryanodine receptor 2 | Increase |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable assessment of cardiomyocyte maturation.
1. Immunofluorescence Staining for Sarcomere Analysis
This protocol is adapted from established methods for visualizing sarcomeric structures[5][7][8].
-
Fixation: Fix cardiomyocytes with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum and 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against a sarcomeric protein (e.g., anti-α-actinin, anti-cardiac Troponin T) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS and then incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI for 5 minutes. Wash three times with PBS and mount the coverslip with an anti-fade mounting medium.
-
Imaging and Analysis: Visualize cells using a fluorescence or confocal microscope. Sarcomere length can be quantified from the distance between adjacent Z-disks (α-actinin bands) using image analysis software[3][9][10].
2. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the general steps for quantifying the expression of maturation-associated genes.
-
RNA Extraction: Isolate total RNA from cardiomyocyte cultures using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (e.g., TNNI3, MYH7, SCN5A) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Perform the qPCR reaction in a real-time PCR system. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between different treatment groups.
3. Patch-Clamp Electrophysiology for Functional Assessment
This protocol provides a general workflow for recording action potentials from single cardiomyocytes[2][11][12].
-
Cell Preparation: Isolate single, spontaneously beating cardiomyocytes and plate them on glass coverslips.
-
Recording Solutions:
-
External Solution (Tyrode's solution): Typically contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: Typically contains (in mM): 120 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP, with pH adjusted to 7.2 with KOH.
-
-
Recording Procedure:
-
Use a patch-clamp amplifier and a micromanipulator to approach a single cardiomyocyte with a glass micropipette filled with the internal solution.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
In current-clamp mode, record spontaneous action potentials.
-
-
Data Analysis: Analyze the recorded action potentials to determine key parameters such as resting membrane potential, action potential amplitude, maximum upstroke velocity, and action potential duration at 50% and 90% repolarization (APD50 and APD90).
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Cardiogenol C
Studies suggest that Cardiogenol C may exert its cardiogenic effects through the activation of the Wnt signaling pathway[3]. The canonical Wnt pathway is a key regulator of cardiac development.
References
- 1. Dryad | Data: Induced pluripotent stem cell-derived cardiomyocyte in vitro models: tissue fabrication protocols, assessment methods, and quantitative maturation metrics for benchmarking progress [datadryad.org]
- 2. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiomyocyte maturation: advances in knowledge and implications for regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Functional Maturation of Cardiomyocytes Derived from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally Engineered Maturation of Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring the maturation of the sarcomere network: a super-resolution microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maturation status of sarcomere structure and function in human iPSC-derived cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current methods for the maturation of induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
A Head-to-Head Comparison: Cardiogenol C Hydrochloride vs. Growth Factor-Based Cardiac Differentiation Protocols
For researchers, scientists, and drug development professionals, the efficient and reproducible generation of cardiomyocytes from pluripotent stem cells (PSCs) is paramount. This guide provides a side-by-side comparison of two distinct approaches to achieve this: the small molecule Cardiogenol C hydrochloride and conventional growth factor-based differentiation protocols.
This comparison delves into the experimental data, methodologies, and underlying signaling pathways of each approach to provide a comprehensive overview for informed decision-making in your research.
Quantitative Data Summary
The following table summarizes the key quantitative outcomes of cardiac differentiation using this compound and growth factor-based protocols. It is important to note that direct comparative studies using Cardiogenol C on human pluripotent stem cells with quantification of cardiac troponin T (cTnT) positive cells are limited in the currently available literature. The data for Cardiogenol C is primarily derived from studies on progenitor cell lines, while data for growth factor-based methods on PSCs is more extensively quantified.
| Parameter | This compound | Growth Factor-Based Protocols (e.g., Activin A/BMP4) | Small Molecule Wnt Modulation Protocols (e.g., CHIR99021/IWP2) |
| Starting Cell Type | Lineage-committed progenitor cells (e.g., cardiovascular progenitors, skeletal myoblasts), mouse hair bulge progenitor cells[1] | Human Pluripotent Stem Cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs)[2] | Human Pluripotent Stem Cells (hPSCs) |
| Differentiation Efficiency (% cTnT+ cells) | Not explicitly quantified as %cTnT+ cells in hPSCs. Increased percentage of beating cardiac bodies observed in cardiovascular progenitor cells[1]. | Typically >75%[2]. | Can achieve 80-98%[3]. |
| Key Cardiac Markers Upregulated | Atrial Natriuretic Factor (ANF), Nkx2.5, GATA4, Tbx5, cardiac troponin I, sarcomeric myosin heavy chain[1][4]. | Cardiac Troponin T (cTnT), NKX2.5, GATA4, MEF2C, MYH6, ACTC1. | Cardiac Troponin T (cTnT), NKX2.5, ISL1, TNNT2[3][5]. |
| Functional Readouts | Induction of cardiac-like sodium currents; increased number of beating cardiomyocyte clusters[1]. | Spontaneous contractions, expected electrophysiological properties. | Spontaneous contractions, functional calcium handling. |
Experimental Protocols
This compound Protocol (Derived from progenitor cell studies)
-
Cell Seeding: Plate progenitor cells (e.g., cardiovascular progenitor cells) at an appropriate density.
-
Differentiation Induction: On day 0, add this compound to the differentiation medium at a concentration of 1 µM[1].
-
Culture and Maintenance: Maintain the cells in culture with the Cardiogenol C-containing medium. The duration of treatment can vary, with significant effects observed when added from the beginning of cardiomyogenesis[1].
-
Assessment: Monitor for the appearance of beating cardiomyocytes and assess the expression of cardiac-specific markers at desired time points.
Growth Factor-Based Differentiation Protocol (Activin A and BMP4)
This is a widely used protocol for inducing cardiac differentiation from human pluripotent stem cells.
-
Cell Seeding: Plate undifferentiated hPSCs on a suitable matrix (e.g., Matrigel) until they reach confluency.
-
Mesoderm Induction (Day 0): Initiate differentiation by replacing the maintenance medium with a serum-free medium supplemented with Activin A (e.g., 100 ng/mL).
-
Cardiac Mesoderm Specification (Day 1): Replace the medium with a serum-free medium containing BMP4 (e.g., 10 ng/mL).
-
Maintenance: After the initial induction with growth factors, maintain the cells in a serum-free medium, often supplemented with insulin.
-
Assessment: Spontaneously contracting cardiomyocytes typically appear around day 10-12. Differentiation efficiency can be quantified by flow cytometry for cardiac troponin T (cTnT) around day 15.
Signaling Pathways
This compound
The precise mechanism of action for Cardiogenol C is still under investigation. However, some evidence suggests its involvement in the Wnt signaling pathway . One study proposed that Cardiogenol C may activate the Wnt pathway by suppressing Kremen1, a Wnt receptor antagonist[4][6][7].
Growth Factor-Based Differentiation
Growth factor-based protocols orchestrate cardiac differentiation by mimicking the signaling events of embryonic heart development. Key pathways involved are:
-
Activin A/Nodal Signaling: Promotes the formation of the primitive streak and mesendoderm.
-
BMP (Bone Morphogenetic Protein) Signaling: Crucial for specifying the cardiac lineage from the mesoderm.
-
FGF (Fibroblast Growth Factor) Signaling: Plays a role in the proliferation and differentiation of cardiac progenitors.
-
Wnt Signaling: Exhibits a biphasic role, with early activation promoting mesoderm induction and later inhibition being necessary for cardiac progenitor specification.
Experimental Workflow Comparison
The following diagrams illustrate the general workflows for cardiac differentiation using Cardiogenol C and a typical growth factor-based protocol.
Conclusion
This compound presents an intriguing small molecule-based approach for inducing cardiac-like characteristics in progenitor cells. Its primary advantages may lie in its potential for cost-effectiveness and simpler protocol design compared to the use of recombinant growth factors. However, the current body of research lacks comprehensive quantitative data on its efficiency in differentiating pluripotent stem cells into a pure population of cardiomyocytes.
In contrast, growth factor-based protocols, particularly those involving the temporal modulation of Activin A, BMP4, and Wnt signaling, are well-established and have been shown to reproducibly generate high-purity cardiomyocyte populations from hPSCs[2][3]. While these methods can be more expensive due to the cost of recombinant proteins, they offer a more robust and quantitatively validated platform for generating cardiomyocytes for research, drug screening, and potentially therapeutic applications.
For researchers requiring high purity and well-characterized cardiomyocyte populations from pluripotent stem cells, growth factor-based and Wnt modulation protocols currently represent the more established and reliable choice. Further research is needed to fully elucidate the efficacy and mechanism of this compound in the context of pluripotent stem cell differentiation to enable a more direct and quantitative comparison.
References
- 1. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient differentiation of cardiomyocytes from human pluripotent stem cells with growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wnt signaling and cardiac differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Suppression of Non-Cardiac Lineages by Cardiogenol C Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cardiomyocyte generation from pluripotent stem cells (PSCs) is a cornerstone of cardiovascular research, disease modeling, and regenerative medicine. A key challenge in directed differentiation protocols is the efficient suppression of off-target lineages, namely endoderm and ectoderm, to yield a pure population of cardiomyocytes. Cardiogenol C hydrochloride, a diaminopyrimidine derivative, has been identified as a small molecule capable of inducing cardiac differentiation. This guide provides a comprehensive comparison of this compound with alternative small molecules, focusing on the validation of non-cardiac lineage suppression, supported by available experimental data and detailed protocols.
Unraveling the Mechanism: How Cardiogenol C Paves the Way for Cardiomyocytes
Cardiogenol C has been shown to promote the expression of early cardiac transcription factors essential for heart development. Studies have demonstrated its ability to upregulate key markers such as GATA4, Nkx2.5, and Tbx5 in various progenitor cell types. The prevailing hypothesis for its mechanism of action centers on the modulation of the Wnt signaling pathway. It is proposed that Cardiogenol C activates Wnt signaling, a pathway known to be crucial in the initial stages of cardiac lineage specification from mesoderm.
The Gold Standard: Alternative Small Molecules in Cardiac Differentiation
In contrast to the singular action of Cardiogenol C, a widely adopted and highly efficient method for generating cardiomyocytes involves the temporal modulation of the Wnt signaling pathway using a combination of two small molecules: a GSK3 inhibitor (e.g., CHIR99021) to activate the pathway, followed by a Wnt signaling inhibitor (e.g., IWP2 or Wnt-C59) to subsequently inhibit it. This biphasic modulation mimics the natural developmental process of cardiac specification.
Performance Benchmark: Cardiogenol C vs. Wnt Modulators
While studies on Cardiogenol C have focused on the upregulation of cardiac-specific markers, there is a notable absence of direct quantitative data assessing the suppression of non-cardiac lineages. In contrast, protocols utilizing CHIR99021 and a Wnt inhibitor have been extensively characterized, demonstrating high efficiency in generating pure cardiomyocyte populations with minimal contamination from endodermal and ectodermal cells.
| Small Molecule/Protocol | Cardiac Marker Upregulation | Cardiomyocyte Purity (%) | Endoderm Marker (SOX17/FOXA2) Suppression | Ectoderm Marker (PAX6/SOX1) Suppression |
| This compound | GATA4, Nkx2.5, ANF | Data not available | Data not available | Data not available |
| CHIR99021 + IWP2/Wnt-C59 | TNNT2, α-actinin | >90% | Documented | Documented |
Note: The table highlights the current gap in the literature regarding the specific effects of Cardiogenol C on non-cardiac lineage markers.
Experimental Deep Dive: Protocols for Directed Cardiac Differentiation
To facilitate a comparative analysis, detailed experimental workflows for cardiac differentiation using Cardiogenol C and the widely accepted CHIR99021/IWP2 protocol are presented below.
Protocol 1: Cardiac Differentiation using this compound
This protocol is based on methodologies described for the differentiation of progenitor cells.
-
Cell Seeding: Plate progenitor cells at a suitable density in their respective growth medium.
-
Differentiation Induction: On day 0, replace the growth medium with a differentiation medium supplemented with this compound (1-10 µM).
-
Culture: Maintain the cells in the differentiation medium, with media changes every 2-3 days.
-
Analysis: From day 8 onwards, assess the expression of cardiac-specific markers such as cardiac Troponin T (cTnT) and α-actinin by immunofluorescence or flow cytometry. To validate the suppression of non-cardiac lineages, perform parallel analysis of endoderm (SOX17, FOXA2) and ectoderm (PAX6, SOX1) markers.
Protocol 2: High-Efficiency Cardiac Differentiation using CHIR99021 and IWP2
This protocol is a widely used method for generating a high-purity cardiomyocyte population.
-
Cell Seeding: Plate human pluripotent stem cells (hPSCs) on a suitable matrix (e.g., Matrigel) and culture to ~80-90% confluency.
-
Mesoderm Induction: On day 0, replace the maintenance medium with RPMI/B27 minus insulin medium containing CHIR99021 (e.g., 12 µM).
-
Medium Change: After 24 hours (Day 1), replace with fresh RPMI/B27 minus insulin medium.
-
Cardiac Specification: On day 3, replace the medium with RPMI/B27 minus insulin containing IWP2 (e.g., 5 µM).
-
Maintenance: From day 5 onwards, culture the cells in RPMI/B27 medium (with insulin), changing the medium every 2-3 days.
-
Analysis: Beating cardiomyocytes are typically observed around day 10. At day 15, perform flow cytometry for cTnT to determine cardiomyocyte purity. Concurrently, analyze the expression of SOX17, FOXA2, PAX6, and SOX1 by quantitative PCR or immunofluorescence to confirm the suppression of non-cardiac lineages.
Conclusion and Future Directions
This compound shows promise as a small molecule inducer of cardiac differentiation. However, for it to be considered a robust tool for generating pure cardiomyocyte populations, further validation is imperative. Specifically, quantitative studies are needed to demonstrate its efficacy in actively suppressing endodermal and ectodermal fates. In contrast, the dual modulation of the Wnt pathway with small molecules like CHIR99021 and IWP2 provides a highly efficient and well-characterized method for producing cardiomyocytes with a high degree of purity.
Future research on Cardiogenol C should focus on:
-
Dose-response studies to determine the optimal concentration for maximizing cardiac induction while minimizing non-cardiac differentiation.
-
Transcriptomic analysis (e.g., RNA-seq) to gain a global view of the changes in gene expression, including markers for all three germ layers, following Cardiogenol C treatment.
-
Direct comparative studies against established protocols, such as the CHIR99021/IWP2 method, using standardized cell lines and analytical techniques.
By addressing these knowledge gaps, the scientific community can fully ascertain the potential of this compound as a valuable reagent in the field of cardiovascular regenerative medicine.
Safety Operating Guide
Proper Disposal of Cardiogenol C Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Cardiogenol C hydrochloride, ensuring the safety of laboratory personnel and compliance with regulatory standards. This information is intended for researchers, scientists, and drug development professionals.
I. Hazard and Safety Information
This compound is a chemical compound that requires careful handling and disposal due to its potential health risks. Safety Data Sheets (SDS) indicate that it can cause skin and serious eye irritation, may be harmful if swallowed, and could cause respiratory irritation.[1] One safety data sheet also indicates that it is suspected of damaging fertility or the unborn child. Adherence to safety protocols is paramount during the disposal process.
| Hazard Category | Description | Primary Prevention |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear safety goggles or a face shield.[2] |
| Respiratory Irritation | May cause respiratory tract irritation.[1] | Avoid breathing dust; ensure adequate ventilation.[1][2] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Obtain special instructions before use and do not handle until all safety precautions have been read and understood. |
II. Step-by-Step Disposal Protocol
The recommended procedure for disposing of this compound is to utilize a licensed, professional waste disposal service.[1] This ensures that the chemical is managed in accordance with all federal, state, and local regulations.[1]
Step 1: Personal Protective Equipment (PPE) and Preparation
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Handle with impervious gloves that have been inspected for integrity prior to use.[1][2]
-
Eye Protection: Use safety glasses with side-shields or goggles.[2]
-
Body Protection: Wear a lab coat or other suitable protective clothing.[1][2]
Step 2: Waste Collection and Storage
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), and place it in a suitable, sealable container.
-
Clearly label the container as "Hazardous Waste" and include the chemical name: "this compound."
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.
Step 3: Accidental Spill Cleanup
In the event of a spill, follow these procedures:
-
Avoid creating dust.[1]
-
Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material.
-
Collect the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Prevent the spilled material from entering drains or waterways.[1][2]
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet for this compound.
-
Follow all instructions provided by the EHS office or the waste disposal company regarding packaging and labeling for transport.
Step 5: Documentation
-
Maintain a record of the amount of this compound disposed of and the date of disposal.
-
Keep copies of all paperwork provided by the waste disposal company for your records.
III. Experimental Workflow and Logical Relationships
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Cardiogenol C Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cardiogenol C hydrochloride. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a chemical compound utilized in research to induce the differentiation of embryonic stem cells into cardiomyocytes.[1][2][3] While a valuable tool, it presents several hazards that necessitate careful handling. The substance is known to cause skin and serious eye irritation and may lead to respiratory irritation.[4] Furthermore, it is suspected of damaging fertility or the unborn child.[5]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., Nitrile or Neoprene). Double gloving is recommended. | To prevent skin contact, as the compound causes skin irritation.[4][6] Change gloves immediately if contaminated, torn, or punctured.[6] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | To protect against splashes and dust, as the compound can cause serious eye irritation.[4][7] |
| Body Protection | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | To prevent contamination of personal clothing and skin.[6] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area with appropriate engineering controls (e.g., fume hood). If dust formation is likely, a NIOSH-approved N95 or higher respirator is necessary. | To avoid inhalation of dust particles, which may cause respiratory tract irritation.[4][8] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
-
Preparation :
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a spill kit and emergency eyewash station readily accessible.
-
-
Donning PPE :
-
Wash hands thoroughly before putting on any PPE.[6]
-
Don a disposable gown, ensuring complete coverage.
-
Put on the first pair of gloves, tucking the gown cuffs underneath.
-
Add the second pair of gloves, pulling them over the gown cuffs.[6]
-
Wear safety goggles or a face shield.
-
If required, correctly fit and wear a respirator.
-
-
Handling this compound :
-
Handle the compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.[4]
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.).
-
For weighing, use an analytical balance inside the fume hood or a containment enclosure.
-
-
Post-Handling :
-
Securely close the primary container of this compound.
-
Decontaminate the work surface and any equipment used.
-
Carefully doff PPE, avoiding self-contamination. The outer gloves should be removed first.[6]
-
Dispose of all contaminated disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.[4]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Unused Product : Dispose of unused this compound as hazardous chemical waste through a licensed professional waste disposal company.[4] Do not dispose of it down the drain.[4]
-
Contaminated Materials : All disposable items that have come into contact with the compound, including gloves, gowns, weigh boats, and paper towels, must be collected in a designated, sealed hazardous waste container.
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 1049741-55-0 | Tocris Bioscience [tocris.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. targetmol.com [targetmol.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
